Product packaging for Ethyl (3-(triethoxysilyl)propyl)carbamate(Cat. No.:CAS No. 17945-05-0)

Ethyl (3-(triethoxysilyl)propyl)carbamate

Cat. No.: B095803
CAS No.: 17945-05-0
M. Wt: 293.43 g/mol
InChI Key: MVUXVDIFQSGECB-UHFFFAOYSA-N
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Description

Ethyl (3-(triethoxysilyl)propyl)carbamate is a useful research compound. Its molecular formula is C12H27NO5Si and its molecular weight is 293.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27NO5Si B095803 Ethyl (3-(triethoxysilyl)propyl)carbamate CAS No. 17945-05-0

Properties

IUPAC Name

ethyl N-(3-triethoxysilylpropyl)carbamate
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InChI

InChI=1S/C12H27NO5Si/c1-5-15-12(14)13-10-9-11-19(16-6-2,17-7-3)18-8-4/h5-11H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUXVDIFQSGECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044856
Record name Ethyl [3-(triethoxysilyl)propyl]carbamate
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Molecular Weight

293.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester
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CAS No.

17945-05-0
Record name Ethyl 3-(triethoxysilyl)propylcarbamate
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Record name Ethyl (3-(triethoxysilyl)propyl)carbamate
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Record name Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester
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Record name Ethyl [3-(triethoxysilyl)propyl]carbamate
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Record name Ethyl 3-(triethoxysilyl)propylcarbamate
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Record name ETHYL (3-(TRIETHOXYSILYL)PROPYL)CARBAMATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (3-(triethoxysilyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-(triethoxysilyl)propyl)carbamate is a versatile organosilane coupling agent of significant interest in materials science and drug delivery. Its bifunctional nature, possessing both a reactive triethoxysilyl group and a carbamate moiety, allows it to bridge inorganic substrates and organic polymers, enhancing adhesion and compatibility. In the pharmaceutical realm, this compound is explored for its potential in modifying nanocarriers to improve drug permeability and bioavailability. This technical guide provides a comprehensive overview of the primary synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthesis Methodologies

The synthesis of this compound can be primarily achieved through two main pathways: the reaction of (3-aminopropyl)triethoxysilane with an ethylating agent, or the reaction of 3-(triethoxysilyl)propyl isocyanate with ethanol. Each method offers distinct advantages and requires specific reaction conditions for optimal yield and purity.

Method 1: Synthesis from (3-Aminopropyl)triethoxysilane

This approach utilizes the nucleophilic nature of the primary amine in (3-aminopropyl)triethoxysilane to react with an electrophilic source of an ethyl carbamoyl group. Two common reagents for this purpose are diethyl carbonate and ethyl chloroformate.

This method involves the reaction of (3-aminopropyl)triethoxysilane with diethyl carbonate, often facilitated by a basic catalyst.[1]

Experimental Protocol:

  • To a solution of (3-aminopropyl)triethoxysilane in ethanol, add a catalytic amount of sodium ethoxide.

  • Heat the mixture to 55°C with constant stirring.

  • Slowly add diethyl carbonate to the reaction mixture.

  • Maintain the reaction at 55°C for several hours until completion, monitoring by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol and excess diethyl carbonate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.[1]

Reaction Pathway:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product APTES (3-Aminopropyl)triethoxysilane Product This compound APTES->Product + Diethyl Carbonate DEC Diethyl Carbonate DEC->Product Catalyst Sodium Ethoxide Catalyst->Product Catalyst Solvent Ethanol Solvent->Product Solvent Temperature 55°C Temperature->Product Heat

Caption: Reaction of (3-Aminopropyl)triethoxysilane with Diethyl Carbonate.

This is a common method for carbamate formation, where the amine reacts with the acyl chloride derivative of carbonic acid.

Experimental Protocol:

  • Dissolve (3-aminopropyl)triethoxysilane in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a tertiary amine base (e.g., triethylamine) to act as an acid scavenger.

  • Cool the mixture in an ice bath to 0°C.

  • Add ethyl chloroformate dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by vacuum distillation.

Reaction Pathway:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product APTES (3-Aminopropyl)triethoxysilane Product This compound APTES->Product + Ethyl Chloroformate ECF Ethyl Chloroformate ECF->Product Base Triethylamine Base->Product Base Solvent Dichloromethane Solvent->Product Solvent Temperature 0°C to rt Temperature->Product Temperature

Caption: Reaction of (3-Aminopropyl)triethoxysilane with Ethyl Chloroformate.

Method 2: Synthesis from 3-(Triethoxysilyl)propyl Isocyanate and Ethanol

This method involves the addition of ethanol to the highly reactive isocyanate group of 3-(triethoxysilyl)propyl isocyanate. This reaction is often catalyzed by a Lewis acid.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(triethoxysilyl)propyl isocyanate in anhydrous toluene.

  • Add a catalytic amount of a Lewis acid, such as tetraoctyltin (0.5–1.0 mol%).[2]

  • To this mixture, add a stoichiometric amount of anhydrous ethanol dropwise.

  • Stir the reaction mixture at room temperature for 24 hours under anhydrous conditions to ensure complete formation of the carbamate bond.[2]

  • Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) using FTIR spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to remove the catalyst and any byproducts.[2]

Reaction Pathway:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Isocyanate 3-(Triethoxysilyl)propyl Isocyanate Product This compound Isocyanate->Product + Ethanol Ethanol Ethanol Ethanol->Product Catalyst Tetraoctyltin Catalyst->Product Catalyst Solvent Anhydrous Toluene Solvent->Product Solvent Time 24 hours Time->Product Time

Caption: Reaction of 3-(Triethoxysilyl)propyl Isocyanate with Ethanol.

Quantitative Data Summary

While specific yields for the direct synthesis of this compound are not widely reported in the literature, data from analogous reactions provide valuable insights.

MethodReactantsCatalyst/BaseSolventTypical Yield (%)Purity (%)Reference
1a (3-Aminopropyl)triethoxysilane, Diethyl CarbonateSodium EthoxideEthanolNot specified-Based on general description of the reaction.[1]
1b (3-Aminopropyl)triethoxysilane, Ethyl ChloroformateTriethylamineDichloromethaneNot specified-Based on general procedures for carbamate synthesis.
2 3-(Triethoxysilyl)propyl Isocyanate, Carvacrol (analogous to Ethanol)TetraoctyltinToluene70-85>95 (HPLC)Based on the reaction with a phenolic compound, which is expected to be similar for ethanol.[2]

Characterization Data

The structural integrity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • A characteristic C=O stretching vibration for the carbamate group is expected around 1700 cm⁻¹.

    • The Si-O-Si stretching vibrations are typically observed around 1100 cm⁻¹.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Key signals include those for the ethyl carbamate group, with the methyl protons (CH₃) appearing around δ 1.2–1.4 ppm and the methylene protons (CH₂) at approximately δ 4.1–4.3 ppm. The protons of the triethoxysilyl group (OCH₂CH₃) are expected around δ 3.8 ppm.[2]

    • ¹³C NMR: The carbonyl carbon of the carbamate group typically resonates in the range of δ 155-157 ppm.

    • ²⁹Si NMR: The triethoxysilyl group should exhibit a resonance in the range of δ -45 to -50 ppm.[2]

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with the reaction of (3-aminopropyl)triethoxysilane with ethyl chloroformate and the reaction of 3-(triethoxysilyl)propyl isocyanate with ethanol being the most direct and common methods. The choice of method may depend on the availability of starting materials, desired purity, and scalability of the reaction. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of materials science and drug development, enabling the reliable synthesis and application of this important organosilane coupling agent.

References

"Ethyl (3-(triethoxysilyl)propyl)carbamate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Ethyl (3-(triethoxysilyl)propyl)carbamate, a versatile organosilicon compound. This document is intended for researchers, scientists, and professionals in drug development who require precise data for experimental design and material characterization.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValue
Molecular Formula C12H27NO5Si[1][2][3][4]
Molecular Weight 293.43 g/mol [1][2][5]
IUPAC Name ethyl N-(3-triethoxysilylpropyl)carbamate[1]
CAS Number 17945-05-0[2][5]

Experimental Protocols & Methodologies

The determination of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination

  • Objective: To determine the accurate molecular mass of the compound.

  • Methodology: High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is employed.

    • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Ionization: The sample is introduced into the ESI source, where it is nebulized and ionized to produce protonated molecules [M+H]+ or other adducts.

    • Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

    • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion. The accurate mass is then used to confirm the molecular weight. For this compound, a prominent peak would be expected around m/z 294.1731, corresponding to the [M+H]+ ion.

2. Elemental Analysis for Molecular Formula Determination

  • Objective: To determine the empirical and molecular formula by quantifying the percentage of each element (C, H, N, Si).

  • Methodology: Combustion analysis is the standard method.

    • Sample Preparation: A precisely weighed amount of the pure compound is placed in a tin capsule.

    • Combustion: The sample is combusted at high temperatures (typically >900°C) in a stream of oxygen. This process converts carbon to CO2, hydrogen to H2O, and nitrogen to N2 gas. Silicon is converted to SiO2.

    • Separation and Detection: The combustion gases are passed through a series of columns to separate them. The amount of each gas is then quantified using thermal conductivity or infrared detectors.

    • Calculation: The weight percentages of C, H, and N are calculated. The percentage of silicon can be determined from the residual SiO2 ash or by other methods like inductively coupled plasma (ICP) spectroscopy. These percentages are then used to derive the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, confirms the molecular formula as C12H27NO5Si.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for characterizing the fundamental properties of a chemical compound like this compound.

cluster_0 Compound Characterization Workflow start Start with Pure Compound ms Mass Spectrometry (HRMS) start->ms ea Elemental Analysis start->ea mw Determine Molecular Weight ms->mw ef Determine Elemental Composition (%) ea->ef mf Confirm Molecular Formula mw->mf ef->mf end Final Verified Structure mf->end

Caption: Workflow for determining molecular weight and formula.

References

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl (3-(triethoxysilyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-(triethoxysilyl)propyl)carbamate is an organosilicon compound with the molecular formula C12H27NO5Si.[1] It is characterized by a dual functional nature, possessing a carbamate group and a triethoxysilyl moiety.[2] This structure allows it to act as a versatile coupling agent, bridging organic and inorganic materials.[3][4] Its primary application lies in materials science, particularly in enhancing adhesion, modifying surfaces, and synthesizing hybrid materials.[2][3] While it has been explored in drug delivery systems, its mechanism of action is fundamentally chemical, revolving around the reactivity of its silane and carbamate groups.[3] This guide provides a detailed exploration of the chemical mechanisms that underpin the functionality of this compound.

Chemical Properties and Structure

The unique properties of this compound stem from its molecular structure, which features:

  • A triethoxysilyl group (-Si(OCH2CH3)3): This is the inorganic-reactive part of the molecule. The silicon-oxygen bonds are susceptible to hydrolysis, leading to the formation of reactive silanol groups (-Si(OH)3).[2]

  • An ethyl carbamate group (-NHC(=O)O-CH2CH3): This organic moiety can participate in hydrogen bonding and provides compatibility with organic polymers.[2]

  • A propyl chain (-CH2CH2CH2-): This flexible linker separates the two reactive ends of the molecule.

Core Mechanism of Action: A Two-Fold Chemical Process

The "mechanism of action" of this compound is not biological but is a chemical process that occurs in two main stages: hydrolysis and condensation. This allows it to form a stable bridge between different materials.

Hydrolysis of the Triethoxysilyl Group

The initial and critical step is the hydrolysis of the triethoxysilyl groups in the presence of water. This reaction can be catalyzed by either an acid or a base.[2] The ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH), forming silanol intermediates and releasing ethanol.[3]

Reaction: Si(OCH2CH3)3 + 3H2O → Si(OH)3 + 3CH3CH2OH

The rate of hydrolysis is influenced by factors such as pH, solvent, and temperature.[3] For instance, protic solvents like alcohols can accelerate hydrolysis.[3]

Condensation and Crosslinking

Following hydrolysis, the newly formed reactive silanol groups can undergo condensation reactions in two ways:

  • Reaction with other silanols: Two silanol groups can react to form a stable siloxane bond (Si-O-Si), releasing a molecule of water.[3] This process leads to the formation of a crosslinked network.[5]

  • Reaction with hydroxyl groups on a substrate: The silanol groups can also react with hydroxyl groups present on the surface of inorganic substrates like glass, silica, or metal oxides, forming covalent bonds.[4]

These condensation reactions are responsible for the compound's ability to create a durable layer on surfaces and to act as an adhesion promoter.[4] The early stages of condensation typically involve the formation of dimers and trimers.[3]

The following diagram illustrates the hydrolysis and condensation process:

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_result Result A This compound -Si(OCH2CH3)3 B Silanol Intermediate -Si(OH)3 A->B Hydrolysis EtOH Ethanol (CH3CH2OH) A->EtOH C Siloxane Bond Formation (Self-Condensation) -Si-O-Si- B->C Condensation D Surface Bonding (Substrate-OH + HO-Si-) Substrate-O-Si- B->D Condensation H2O Water (H2O) H2O->A E Crosslinked Siloxane Network C->E F Functionalized Surface D->F G start Start step1 Substrate Preparation (Cleaning and Hydroxylation) start->step1 step3 Surface Treatment (Deposition) step1->step3 step2 Silane Solution Preparation (Hydrolysis) step2->step3 step4 Curing/Annealing (Condensation and Bond Formation) step3->step4 end Functionalized Substrate step4->end G cluster_process Surface Functionalization Process A Inorganic Substrate (e.g., Glass, SiO2) D Hydrolysis & Condensation A->D B This compound B->D E Organic Interaction (e.g., Hydrogen Bonding) B->E C Organic Polymer/Molecule C->E F Covalent Si-O-Substrate Bond D->F G Interfacial Adhesion E->G

References

An In-depth Technical Guide to the Hydrolysis and Stability of Ethyl (3-(triethoxysilyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (3-(triethoxysilyl)propyl)carbamate is a versatile organosilicon compound with significant potential in materials science and biomedical applications, including drug delivery systems and biocompatible coatings.[1] Its efficacy is intrinsically linked to the hydrolysis of its triethoxysilyl group and the subsequent condensation to form stable siloxane bonds. This guide provides a comprehensive overview of the hydrolysis and stability of this compound, detailing the reaction mechanisms, influencing factors, and robust experimental protocols for its characterization. Quantitative data from existing literature is summarized, and key experimental workflows are visualized to aid in the design and execution of stability and reactivity studies.

Introduction

This compound, with the chemical structure presented in Figure 1, is a bifunctional molecule. It features a triethoxysilyl moiety that can form covalent bonds with inorganic substrates and a carbamate group that can interact with organic components.[1] This dual nature makes it an effective coupling agent for creating hybrid organic-inorganic materials.[1] The hydrolysis of the ethoxy groups to form reactive silanol groups is the critical first step in its application. Understanding the kinetics and stability of this process is paramount for controlling the performance and reproducibility of materials derived from this compound.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Hydrolysis and Condensation Mechanism

The transformation of this compound from a monomeric species to a cross-linked network proceeds through a two-stage process: hydrolysis and condensation.

Hydrolysis

In the presence of water, the ethoxy groups (-OCH2CH3) on the silicon atom are sequentially replaced by hydroxyl groups (-OH), forming silanols and releasing ethanol as a byproduct. This reaction can be catalyzed by either acids or bases.

Figure 2: Hydrolysis Pathway of this compound

hydrolysis_pathway start This compound R-Si(OEt)3 intermediate1 R-Si(OEt)2(OH) + EtOH start->intermediate1 + H2O intermediate2 R-Si(OEt)(OH)2 + EtOH intermediate1->intermediate2 + H2O final R-Si(OH)3 + EtOH intermediate2->final + H2O

Caption: Stepwise hydrolysis of the triethoxysilyl group.

Condensation

The newly formed silanol groups are highly reactive and can condense with each other to form stable siloxane bonds (Si-O-Si), releasing water in the process. This condensation can also occur between a silanol group and a remaining ethoxy group, releasing ethanol. This polymerization process leads to the formation of oligomers and eventually a cross-linked network.

Figure 3: Condensation Pathways

condensation_pathway silanol1 R-Si(OH)3 siloxane_water R-(OH)2Si-O-Si(OH)2-R + H2O silanol1->siloxane_water silanol2 R-Si(OH)3 silanol2->siloxane_water silanol3 R-Si(OH)3 siloxane_ethanol R-(OH)2Si-O-Si(OEt)2-R + EtOH silanol3->siloxane_ethanol ethoxy R-Si(OEt)3 ethoxy->siloxane_ethanol

Caption: Formation of siloxane bonds via condensation.

Stability and Factors Influencing Hydrolysis

The stability of this compound in solution is a critical parameter for its storage and application. The rate of hydrolysis is significantly influenced by several factors:

  • pH: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases, with the rate being slowest around a neutral pH of 7. Acid catalysis involves the protonation of the alkoxy group, making it a better leaving group. Base catalysis proceeds via nucleophilic attack of a hydroxide ion on the silicon atom.

  • Water Concentration: The availability of water is essential for hydrolysis. The reaction rate is dependent on the water concentration, although the relationship is not always linear due to the complexity of the reaction kinetics.

  • Solvent: The nature of the solvent plays a crucial role. Protic solvents, which can engage in hydrogen bonding, generally accelerate the hydrolysis rate compared to aprotic solvents.

  • Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased rate of hydrolysis.

  • Catalysts: Specific acid or base catalysts can be employed to control the rate of hydrolysis and condensation.

A notable characteristic of this compound is the stability of its carbamate bond, which results in a slower hydrolysis rate compared to analogous compounds like 3-(triethoxysilyl)propyl isocyanate.[1] This enhanced stability can be advantageous in applications requiring controlled-release mechanisms.[1]

Quantitative Data

Solvent Relative Hydrolysis Rate Dielectric Constant Effect on Condensation
Water1.080.1Promotes
Methanol2.532.7Moderate
Ethanol1.824.5Moderate
1-Propanol1.220.3Moderate

Experimental Protocols

To assess the hydrolysis and stability of this compound, a combination of spectroscopic techniques can be employed. The following protocols provide a framework for these investigations.

Stability Testing Protocol

This protocol outlines a general procedure for evaluating the stability of this compound in an aqueous solution at a specific pH.

Figure 4: Experimental Workflow for Stability Testing

stability_workflow prep Prepare buffered aqueous solution (e.g., pH 4, 7, 9) add Add this compound to the solution prep->add incubate Incubate at a controlled temperature (e.g., 25°C, 40°C) add->incubate sample Withdraw aliquots at specified time intervals incubate->sample analyze Analyze aliquots using NMR and/or FTIR spectroscopy sample->analyze kinetics Determine the rate of hydrolysis analyze->kinetics

Caption: Workflow for assessing hydrolytic stability.

Methodology:

  • Solution Preparation: Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).

  • Reaction Initiation: Add a known concentration of this compound to each buffered solution in a sealed container. A co-solvent such as ethanol may be necessary to ensure initial solubility.

  • Incubation: Maintain the solutions at a constant, controlled temperature.

  • Sampling: At predetermined time points, withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots to determine the concentration of the remaining this compound and the formation of hydrolysis products.

Monitoring Hydrolysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the kinetics of hydrolysis in real-time.

Methodology:

  • Sample Preparation: Prepare the reaction mixture as described in the stability testing protocol, but use deuterated solvents (e.g., D₂O, ethanol-d₆) to avoid interference from solvent protons.

  • ¹H NMR Analysis: Monitor the disappearance of the signals corresponding to the ethoxy groups (a triplet around 1.2 ppm for -CH₃ and a quartet around 3.8 ppm for -OCH₂-) and the appearance of the signal for ethanol.[1]

  • ²⁹Si NMR Analysis: Track the changes in the silicon environment. The unhydrolyzed triethoxysilyl group will have a characteristic chemical shift. As hydrolysis and condensation proceed, new signals corresponding to silanols and siloxane bridges will appear.

  • Kinetic Analysis: Integrate the relevant peaks at each time point to determine the concentration of the reactant and products. This data can then be used to calculate the hydrolysis rate constant.

Monitoring Hydrolysis by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can also be used to follow the hydrolysis and condensation reactions.

Methodology:

  • Sample Preparation: The reaction can be carried out in a suitable solvent that has minimal interference in the regions of interest.

  • Spectral Acquisition: Acquire FTIR spectra of the reaction mixture at various time intervals.

  • Spectral Analysis: Monitor the decrease in the intensity of the Si-O-C stretching vibration (around 1100 cm⁻¹) and the appearance of a broad band corresponding to Si-OH groups. The formation of siloxane bonds (Si-O-Si) can also be observed.[1]

  • Quantitative Analysis: By using appropriate calibration or internal standards, the changes in peak intensities can be correlated with the extent of reaction.

Conclusion

The hydrolysis and stability of this compound are fundamental to its application in advanced materials and drug delivery. While the general mechanisms of trialkoxysilane hydrolysis are well-understood, the specific kinetics for this compound are influenced by a variety of factors, most notably pH and the solvent system. The inherent stability of the carbamate linkage offers potential advantages for controlled-release applications. For researchers and developers, a thorough understanding and experimental characterization of its hydrolytic behavior under specific application conditions are essential for achieving desired material properties and performance. The protocols and data presented in this guide serve as a foundational resource for these critical investigations.

References

An In-depth Technical Guide to the Safety and Hazards of Ethyl (3-(triethoxysilyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with Ethyl (3-(triethoxysilyl)propyl)carbamate, a versatile organosilane compound used in various industrial and research applications. This document synthesizes available data on its physicochemical properties, toxicological profile, handling procedures, and regulatory information to promote its safe use in laboratory and manufacturing settings.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior under various experimental and storage conditions.

PropertyValueReference
Chemical Formula C₁₂H₂₇NO₅Si[1]
Molecular Weight 293.43 g/mol [1]
CAS Number 17945-05-0[1]
Appearance Liquid[2]
Boiling Point Data not available
Flash Point Data not available
Density 1.015 g/cm³[2]
Hydrolysis Reacts with water and moisture in the air, liberating ethanol.[2]

Hazard Identification and Classification

The hazard classification of this compound presents some ambiguity in the available literature. While some sources indicate that it causes skin and eye irritation and may cause respiratory irritation, a significant number of notifications to the ECHA C&L Inventory report that the chemical does not meet the criteria for GHS hazard classification.[1]

GHS Classification (as reported by some sources):

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3][4]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2][3][4]

Pictogram:

  • alt text

Signal Word:

  • Warning[2][4]

Hazard Statements:

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in Table 2.

CodePrecautionary Statement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P264 Wash hands thoroughly after handling.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312 Call a POISON CENTER/doctor if you feel unwell.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362+P364 Take off contaminated clothing and wash it before reuse.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Note: This is a composite list from available safety data sheets. Always refer to the specific SDS provided by the supplier for the most accurate information.

Toxicological Information

Toxicity Data for 3-aminopropyltriethoxysilane (APTES) (CAS No. 919-30-2):

TestSpeciesRouteValueReference
LD50 RatOral1780 mg/kg[5]
LD50 RabbitDermal3.8 g/kg[5]

It is important to note that while APTES is a precursor, the toxicological properties of this compound may differ. The carbamate functional group can influence the compound's reactivity and biological interactions.

Hydrolysis Products: Upon contact with water or moisture, this compound hydrolyzes to form ethanol and silanols.[2] Chronic exposure to ethanol is known to have effects on the central nervous system.[2]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, standardized OECD guidelines are available for assessing the acute toxicity of chemicals. Researchers planning to conduct safety assessments on this compound should refer to these established protocols.

Workflow for Acute Toxicity Testing (Based on OECD Guidelines):

G cluster_oral OECD 401: Acute Oral Toxicity cluster_dermal OECD 402: Acute Dermal Toxicity cluster_inhalation OECD 403: Acute Inhalation Toxicity oral_start Dose Range-Finding Study oral_main Main Study: Graded Doses to Groups of Animals oral_start->oral_main oral_obs Observation for 14 days (Mortality, Clinical Signs, Body Weight) oral_main->oral_obs oral_necropsy Gross Necropsy oral_obs->oral_necropsy oral_ld50 LD50 Calculation oral_necropsy->oral_ld50 dermal_start Limit Test (2000 mg/kg) or Dose Range-Finding dermal_main Main Study: Application to Shaved Skin dermal_start->dermal_main dermal_obs Observation for 14 days (Mortality, Skin Reactions, Systemic Signs) dermal_main->dermal_obs dermal_necropsy Gross Necropsy dermal_obs->dermal_necropsy dermal_ld50 LD50 Calculation dermal_necropsy->dermal_ld50 inhalation_start Generation of Test Atmosphere (Vapor or Aerosol) inhalation_main Whole-body or Nose-only Exposure for 4 hours inhalation_start->inhalation_main inhalation_obs Observation for 14 days (Mortality, Clinical Signs, Respiratory Effects) inhalation_main->inhalation_obs inhalation_necropsy Gross Necropsy inhalation_obs->inhalation_necropsy inhalation_lc50 LC50 Calculation inhalation_necropsy->inhalation_lc50

Caption: Generalized workflows for acute toxicity testing based on OECD guidelines.[6][7][8][9][10][11][12][13][14][15][16]

In Vitro Irritation Testing: For skin and eye irritation, in vitro methods using reconstructed human tissue models are increasingly used as alternatives to animal testing.

Workflow for In Vitro Skin Irritation Test (Based on OECD TG 439):

G start Prepare Reconstructed Human Epidermis (RhE) Tissue expose Topical Application of Test Chemical (e.g., 15-60 min) start->expose incubate Post-exposure Incubation (e.g., 42 hours) expose->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability classify Classify as Irritant or Non-irritant based on Viability Threshold viability->classify

Caption: A simplified workflow for an in vitro skin irritation test.[17]

Workflow for In Vitro Eye Irritation Test (Based on OECD TG 492):

G start Prepare Reconstructed human Cornea-like Epithelium (RhCE) Tissue expose Topical Application of Test Chemical (e.g., 30 min for liquids, 6 hours for solids) start->expose rinse Rinse and Post-exposure Incubation expose->rinse viability Assess Cell Viability (e.g., MTT Assay) rinse->viability classify Classify based on Viability Threshold viability->classify

Caption: A simplified workflow for an in vitro eye irritation test.[18][19]

Safe Handling and Storage

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If vapors or mists are generated, use a NIOSH-approved respirator.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mists.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Protect from moisture, as the compound is moisture-sensitive.[20]

First-Aid Measures

  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • After Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Hazardous Combustion Products: In case of fire, irritating fumes and organic acid vapors may be formed.[2]

Disposal Considerations

Dispose of this chemical in accordance with all applicable local, state, and federal regulations.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While there is a lack of specific quantitative toxicological data, the available information on its chemical properties, GHS classification from some sources, and the toxicity of its precursor and hydrolysis products underscore the importance of adhering to the recommended safety precautions. Researchers and professionals in drug development should consult the specific Safety Data Sheet provided by their supplier and consider conducting further risk assessments based on their specific applications. The use of appropriate personal protective equipment and adherence to safe laboratory practices are paramount to minimizing any potential health risks associated with this compound.

References

An In-depth Technical Guide to Ethyl (3-(triethoxysilyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-(triethoxysilyl)propyl)carbamate is a versatile organosilicon compound that plays a significant role in materials science and biomedical applications.[1] Its unique molecular structure, featuring a carbamate group and a triethoxysilyl moiety, allows it to act as a bridge between organic and inorganic materials. This dual functionality makes it a valuable component in the development of advanced materials such as adhesives, coatings, and drug delivery systems.[1][2] This technical guide provides a comprehensive review of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a liquid at room temperature with the molecular formula C12H27NO5Si.[3] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
IUPAC Name ethyl N-(3-triethoxysilylpropyl)carbamate[3]
Molecular Formula C12H27NO5Si[3]
Molecular Weight 293.43 g/mol [3]
CAS Number 17945-05-0
Appearance Liquid
SMILES CCOC(=O)NCCC--INVALID-LINK--(OCC)OCC[3]
InChIKey MVUXVDIFQSGECB-UHFFFAOYSA-N[3]

Synthesis of this compound

There are two primary methods reported for the synthesis of this compound.

Method 1: From Aminopropyltriethoxysilane

This common method involves the reaction of aminopropyltriethoxysilane with either diethyl carbonate or ethyl chloroformate.[2]

Experimental Protocol:

A mixture of aminopropyltriethoxysilane and sodium ethoxide in ethanol is heated to 55°C. Diethyl carbonate is then added to the reaction mixture. The reaction proceeds under mild conditions. The final product can be purified using standard techniques such as distillation or chromatography.[2]

Method 2: From 3-(Triethoxysilyl)propyl isocyanate

This method involves the reaction of 3-(triethoxysilyl)propyl isocyanate with a phenolic compound, such as carvacrol, in the presence of a catalyst.[1]

Experimental Protocol:

  • Reagent Preparation : Dissolve carvacrol (7.00 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere.

  • Isocyanate Addition : Introduce 3-(triethoxysilyl)propyl isocyanate (10.5 mmol) to the reaction mixture.

  • Catalyst Incorporation : Add tetraoctyltin (0.5–1.0 mol%) to the mixture.

  • Reaction Conditions : Stir the mixture at room temperature for 24 hours under anhydrous conditions.

  • Purification : The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Quantitative Data for Method 2:

ParameterValue
Yield 70-85%
Purity >95% (confirmed by HPLC)

The following diagram illustrates the workflow for the synthesis of this compound via the isocyanate route.

G Synthesis Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification Carvacrol Carvacrol in anhydrous toluene ReactionMix Stir at room temperature for 24 hours under N2 Carvacrol->ReactionMix Isocyanate 3-(Triethoxysilyl)propyl isocyanate Isocyanate->ReactionMix Catalyst Tetraoctyltin Catalyst->ReactionMix PurificationStep Column Chromatography (Silica gel, hexane/ethyl acetate) ReactionMix->PurificationStep Crude Product FinalProduct This compound PurificationStep->FinalProduct Purified Product

Caption: Synthesis of this compound.

Chemical Reactions: Hydrolysis and Condensation

The triethoxysilyl group of this compound is susceptible to hydrolysis and condensation reactions, which are fundamental to its function as a coupling agent.[1]

Hydrolysis: In the presence of water, the ethoxy groups (-OEt) are hydrolyzed to form silanol groups (-OH) and ethanol. This reaction can be catalyzed by either an acid or a base.

Condensation: The newly formed silanol groups can then condense with other silanol groups or with remaining ethoxy groups to form stable siloxane bonds (-Si-O-Si-). This process results in the formation of a cross-linked network.[1]

The general mechanism of hydrolysis and condensation is depicted in the following diagram.

G Hydrolysis and Condensation Mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation Carbamatosilane R-Si(OEt)3 (this compound) Silanol R-Si(OH)3 (Silanetriol) Carbamatosilane->Silanol + 3 H2O Water H2O Ethanol EtOH Silanol->Ethanol - 3 EtOH Siloxane R-Si-O-Si-R (Siloxane Network) Silanol->Siloxane + R-Si(OH)3 Silanol2 R-Si(OH)3 Water2 H2O Siloxane->Water2 - H2O

Caption: General mechanism of hydrolysis and condensation.

Applications

The dual functionality of this compound makes it a valuable component in a variety of applications.

Adhesives and Coatings

As a silane coupling agent, it enhances the adhesion between organic polymers and inorganic substrates.[2] The triethoxysilyl group can form strong covalent bonds with inorganic surfaces like glass and metal oxides, while the carbamate group can interact with the polymer matrix, improving the overall durability and performance of the adhesive or coating.[2]

Surface Modification

This compound is used to functionalize surfaces, altering their properties such as hydrophobicity. For instance, it can be used for the direct silanization of silica nanoparticles.[1]

Experimental Protocol for Silica Nanoparticle Functionalization:

A general procedure involves the co-condensation of tetraethyl orthosilicate (TEOS) and this compound in a sol-gel process. This is typically carried out in an ethanol/water solvent system with an ammonia catalyst.[1]

Drug Delivery Systems

In the biomedical field, this compound is employed in the development of biocompatible coatings and drug delivery systems.[1] It can act as a coupling agent in the formation of hybrid nanocarriers, which can improve the solubility and release characteristics of pharmaceuticals.[2] The carbamate group provides a site for the potential conjugation of bioactive molecules.

The following diagram illustrates the logical relationship of its application as a coupling agent.

G Application as a Coupling Agent Inorganic Inorganic Substrate (e.g., Glass, Metal Oxide) CouplingAgent This compound Inorganic->CouplingAgent Covalent Bonding (Si-O-Substrate) Organic Organic Polymer (e.g., Resin, Polymer Matrix) Organic->CouplingAgent Interaction (e.g., H-bonding) Composite Hybrid Material with Enhanced Properties CouplingAgent->Composite

References

Ethyl (3-(triethoxysilyl)propyl)carbamate: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Ethyl (3-(triethoxysilyl)propyl)carbamate, a versatile organosilane, has carved a significant niche in materials science and biomedical applications since the broader emergence of carbamate-functionalized silanes in the 1970s. Its unique bifunctional nature, possessing both a reactive triethoxysilyl group and a carbamate moiety, allows it to act as a crucial link between organic and inorganic materials. This technical guide delves into the historical development, synthesis, and diverse applications of this compound, providing detailed experimental protocols and insights for researchers, scientists, and professionals in drug development.

Historical Development

The journey of this compound is intrinsically linked to the broader evolution of organosilane chemistry. The foundational work on organosilicon compounds dates back to the 19th century, with significant advancements in the synthesis of hydrolyzable silanes in the early 20th century. However, it was the mid-20th century that witnessed the commercialization and widespread application of silane coupling agents. The 1970s marked the advent of carbamate-functional silanes, a specialized subclass developed to meet the growing demands for enhanced adhesion in polymer composites and biocompatible coatings. This compound emerged from this wave of innovation, offering a unique combination of properties for various applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₁₂H₂₇NO₅Si
Molecular Weight 293.43 g/mol [1][2]
CAS Number 17945-05-0[1]
Appearance Liquid[2]
IUPAC Name ethyl N-(3-triethoxysilylpropyl)carbamate[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common and effective methods are detailed below, providing researchers with established protocols.

Method 1: From 3-Aminopropyltriethoxysilane

This method involves the reaction of 3-aminopropyltriethoxysilane with either diethyl carbonate or ethyl chloroformate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminopropyltriethoxysilane in anhydrous ethanol.

  • Addition of Base: Add sodium ethoxide to the solution and heat the mixture to 55°C.

  • Carbamate Formation: Slowly add diethyl carbonate to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.[1]

Method 2: From 3-(Triethoxysilyl)propyl Isocyanate

This alternative synthesis route involves the reaction of 3-(triethoxysilyl)propyl isocyanate with a hydroxyl-containing compound, such as carvacrol, in the presence of a catalyst.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxyl-containing compound (e.g., carvacrol) in an anhydrous solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as tetraoctyltin (0.5–1.0 mol%).

  • Isocyanate Addition: Slowly add 3-(triethoxysilyl)propyl isocyanate to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours to ensure complete reaction.

  • Workup and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound. A typical yield for this method ranges from 70-85% with a purity of over 95%.[3]

Key Applications and Mechanisms

The dual functionality of this compound underpins its wide range of applications, from industrial materials to advanced biomedical technologies.

Surface Modification and Adhesion Promotion

The triethoxysilyl group of the molecule can undergo hydrolysis to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates such as glass, metal oxides, and silica, forming stable covalent Si-O-substrate bonds. The organic carbamate end of the molecule extends away from the surface, modifying its properties and enabling adhesion to organic polymers.

Drug_Delivery_Mechanism cluster_nanocarrier Hybrid Nanocarrier cluster_release Controlled Release Drug Drug Molecule Core Nanocarrier Core Drug->Core Encapsulation Silane This compound Silane->Core Crosslinking & Permeability Control Release Sustained Drug Release Core->Release

References

Unveiling the Biological Interface: A Technical Guide to Ethyl (3-(triethoxysilyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-(triethoxysilyl)propyl)carbamate is an organosilicon compound primarily utilized as a surface modifying agent and a coupling component in the fabrication of advanced materials for biomedical applications. Its dual functionality, stemming from the reactive triethoxysilyl group and the carbamate linker, allows for the covalent attachment to inorganic substrates and further interaction or functionalization through the carbamate moiety. While direct, intrinsic biological activity of the compound in a classical pharmacological sense is not extensively documented, its "biological activity" is manifested through the enhanced performance and biocompatibility of the materials it is incorporated into. This guide provides an in-depth look at its role in drug delivery, biocompatible coatings, and antimicrobial surfaces, focusing on the underlying chemical mechanisms and the resulting biological implications.

Core Mechanism of Action: Surface Hydrolysis and Condensation

The primary mechanism by which this compound imparts functionality is through the hydrolysis and condensation of its triethoxysilyl group. This process allows it to form stable siloxane (Si-O-Si) bonds with hydroxyl groups present on the surfaces of inorganic materials like silica, glass, and metal oxides.

The reaction proceeds in two main steps:

  • Hydrolysis: In the presence of water, the three ethoxy groups (-OCH2CH3) on the silicon atom are hydrolyzed to form reactive silanol groups (-OH).

  • Condensation: These silanol groups can then condense with hydroxyl groups on a substrate or with other silanol groups from adjacent molecules, forming a dense, cross-linked siloxane network and releasing water or ethanol as byproducts.

This robust covalent linkage ensures the stable and durable modification of surfaces.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation A This compound Si-(OCH2CH3)3 B Silanetriol Intermediate Si-(OH)3 A->B Water EtOH 3 CH3CH2OH H2O 3 H2O C Silanetriol Intermediate Si-(OH)3 E Covalently Modified Surface Substrate-O-Si C->E Condensation with substrate F Cross-linked Siloxane Network -Si-O-Si- C->F Self-condensation D Substrate with Surface -OH Groups H2O_out H2O

Caption: Hydrolysis and condensation of this compound.

Applications in Drug Delivery Systems

This compound is instrumental in the surface functionalization of mesoporous silica nanoparticles (MSNs) and other nanocarriers for controlled drug delivery.[1] The modification of nanoparticle surfaces with this compound can alter their physicochemical properties, leading to improved drug loading, controlled release profiles, and enhanced biocompatibility.

While specific quantitative data on drug release kinetics directly attributable to this molecule is not available in aggregated sources, the general workflow for evaluating such a system is well-established.

G cluster_synthesis Material Synthesis & Characterization cluster_invitro In Vitro Evaluation A Synthesize Nanoparticles (e.g., MSNs) B Surface Functionalization with This compound A->B C Drug Loading (e.g., Anti-cancer agent) B->C D Characterization (TEM, DLS, FTIR) C->D E Drug Release Study (e.g., in PBS at pH 7.4 and 5.5) C->E G Cytotoxicity Assay (e.g., MTT Assay) C->G H Cellular Uptake Study (e.g., Confocal Microscopy) C->H F Cell Culture (e.g., Cancer cell line) F->G F->H

Caption: Experimental workflow for a drug delivery system using the compound.

Role in Biocompatible and Antimicrobial Coatings

The ability of this compound to form stable, functional coatings makes it a candidate for modifying the surfaces of medical devices.[1] The resulting surfaces can be designed to improve biocompatibility and, in some cases, impart antimicrobial properties.

Biocompatibility: The silane-modified surface can act as a robust tie-layer to which biocompatible polymers or biomolecules can be attached. The triethoxysilyl group enhances the compound's ability to bond with biological tissues.[1]

Antimicrobial Activity: While the compound itself is not marketed as an antimicrobial agent, materials incorporating it have shown potential. For instance, hybrid-silica nanoparticles containing this compound have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli.[1] The proposed mechanism is an increase in the permeability of bacterial membranes.[1] Compounds with similar structures are also known to inhibit biofilm formation.[1]

Quantitative Data Summary

A comprehensive search of publicly available literature did not yield specific quantitative biological data (e.g., IC50, EC50, LD50, MIC) for this compound itself. The biological evaluation is typically performed on the final material system (e.g., the functionalized nanoparticle or the coated surface) rather than on the silane coupling agent in isolation. The data is therefore highly application-specific and not generalizable to the compound alone.

Experimental Protocols

Generalized Protocol: Surface Functionalization of Silica Nanoparticles and In Vitro Cytotoxicity Assessment

Objective: To functionalize silica nanoparticles with this compound and assess the cytotoxicity of the resulting nanoparticles on a mammalian cell line.

Materials:

  • Silica nanoparticles (MSNs)

  • This compound

  • Anhydrous toluene

  • Ethanol

  • Mammalian cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

Part 1: Nanoparticle Functionalization

  • Activate the silica nanoparticles by acid treatment to generate surface hydroxyl groups.

  • Disperse the activated silica nanoparticles in anhydrous toluene.

  • Add this compound to the nanoparticle suspension.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen) for 24 hours to allow for the silanization reaction to complete.

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles repeatedly with toluene and ethanol to remove unreacted silane.

  • Dry the functionalized nanoparticles under vacuum.

  • Confirm functionalization using Fourier-transform infrared spectroscopy (FTIR) by observing characteristic peaks for the carbamate group.

Part 2: In Vitro Cytotoxicity (MTT Assay)

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the functionalized nanoparticles in cell culture medium (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Remove the old medium from the cells and replace it with the medium containing the nanoparticles. Include a negative control (medium only) and a positive control (e.g., a known cytotoxic agent).

  • Incubate the cells with the nanoparticles for 24 or 48 hours.

  • After incubation, remove the nanoparticle-containing medium and wash the cells with PBS.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Conclusion

This compound is a key enabling molecule in the field of biomedical materials science. Its biological significance is not derived from direct interaction with biological pathways in the manner of a conventional drug, but rather from its ability to create stable, functional interfaces between synthetic materials and biological systems. Future research would benefit from studies that systematically investigate the influence of surface density and orientation of this and similar coupling agents on specific biological outcomes such as protein adsorption, cellular adhesion, and inflammatory response. Such data would allow for a more rational design of next-generation biomaterials and drug delivery vehicles.

References

Methodological & Application

Application Notes and Protocols for Surface Modification using Ethyl (3-(triethoxysilyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-(triethoxysilyl)propyl)carbamate is a versatile organosilane coupling agent utilized for the surface modification of various substrates. Its unique bifunctional structure allows for the covalent linkage of inorganic surfaces (e.g., glass, silica, metal oxides) to organic molecules and polymers.[1][2] The triethoxysilyl group reacts with hydroxylated surfaces to form stable siloxane bonds, while the carbamate functional group provides a reactive handle for the immobilization of biomolecules, polymers, or other organic moieties.[1] This dual reactivity makes it a valuable tool in the development of biocompatible coatings, drug delivery systems, adhesives, and functionalized materials for a wide range of research and industrial applications.[1][2]

Chemical Structure and Reaction Mechanism

The functionality of this compound is rooted in its chemical structure, which features a triethoxysilyl head group and a carbamate tail.

Caption: Chemical structure of this compound.

The surface modification process involves the hydrolysis of the triethoxysilyl groups in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on the substrate surface, forming stable covalent Si-O-Si bonds. The carbamate group remains available for further chemical reactions.

Applications in Research and Development

The unique properties of this compound lend it to a variety of applications:

  • Biocompatible Coatings: The ability to form stable, functionalized surfaces makes this silane suitable for creating biocompatible coatings on medical devices and implants.[1]

  • Drug Delivery Systems: It can be used to functionalize nanoparticles and other drug carriers to improve drug loading, stability, and targeted delivery.[1][2]

  • Adhesives and Sealants: The silane acts as a coupling agent, enhancing the adhesion between organic polymers and inorganic substrates in adhesives and sealants.[2]

  • Immobilization of Biomolecules: The carbamate group can be activated or modified to covalently bind proteins, enzymes, antibodies, and nucleic acids for applications in biosensors, diagnostics, and affinity chromatography.

  • Hydrophobic/Hydrophilic Surface Modification: While the propyl carbamate chain provides some hydrophobicity, the terminal group can be further modified to create surfaces with tailored wettability.

Quantitative Surface Characterization Data

The following tables summarize typical quantitative data obtained from the characterization of surfaces modified with silane coupling agents. While specific data for this compound is not extensively published, the provided data for similar silanized surfaces can serve as a reference.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Analysis of Silanized Surfaces

SurfaceC1s (at%)O1s (at%)Si2p (at%)N1s (at%)Reference
Unmodified Glass15-2550-6020-30<1General Knowledge
APTES Modified Glass30-4035-4515-255-10[3]
MPTMS Modified Gold35-4510-205-10<1[4][5]

Note: The atomic percentages (at%) can vary depending on the specific substrate, silanization conditions, and the depth of analysis.

Table 2: Water Contact Angle Measurements on Silanized Surfaces

SurfaceAdvancing Angle (°)Receding Angle (°)Hysteresis (°)Reference
Unmodified Glass20-3010-2010-15[6]
Silanized Hydrophobic Glass90-11070-9020-30General Knowledge
Siliconized Glass60-95Not ReportedNot Reported[7]

Experimental Protocols

Protocol 1: Surface Modification of Glass Slides

This protocol provides a general procedure for the functionalization of glass slides with this compound.

Materials:

  • Glass microscope slides

  • This compound

  • Anhydrous Toluene

  • Ethanol

  • Deionized water

  • Nitric acid (for cleaning)

  • Oven

Procedure:

  • Cleaning: Immerse the glass slides in 5 N nitric acid overnight. Rinse extensively with deionized water, followed by ethanol. Dry the slides under a stream of nitrogen or in an oven at 110°C.

  • Hydration: To ensure a sufficient population of surface hydroxyl groups, place the cleaned and dried slides in boiling deionized water for 6 hours.[8]

  • Drying: Dry the hydrated slides in an oven at 110°C for at least 1 hour and allow them to cool to room temperature in a desiccator.

  • Silanization Solution Preparation: In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene.

  • Silanization Reaction: Immerse the dried glass slides in the silanization solution. Allow the reaction to proceed overnight at room temperature with gentle agitation.[8]

  • Washing: Remove the slides from the silanization solution and rinse them thoroughly with fresh toluene to remove any unreacted silane. Follow with an ethanol rinse.

  • Curing: Cure the silanized slides in an oven at 80-120°C for 1-4 hours to promote the formation of a stable siloxane network.[8]

  • Storage: Store the functionalized slides in a clean, dry environment until further use.

G A Cleaning (Nitric Acid, DI Water, Ethanol) B Hydration (Boiling DI Water) A->B C Drying (Oven) B->C D Silanization (1% Silane in Toluene) C->D E Washing (Toluene, Ethanol) D->E F Curing (Oven) E->F G Functionalized Surface F->G

Caption: Workflow for the surface modification of glass slides.

Protocol 2: Immobilization of Proteins on Carbamate-Functionalized Surfaces

This protocol outlines a general method for the covalent immobilization of proteins onto surfaces functionalized with this compound. This procedure often requires activation of the carbamate group to a more reactive intermediate. A common method involves conversion to an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Carbamate-functionalized substrate (from Protocol 1)

  • Protein to be immobilized (e.g., antibody, enzyme)

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous solvent (e.g., Acetone, Acetonitrile)

  • Triethylamine or other non-nucleophilic base

  • Immobilization buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Activation of Carbamate Surface:

    • In a dry, inert atmosphere, immerse the carbamate-functionalized substrate in a solution of N,N'-Disuccinimidyl carbonate and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent.

    • Allow the reaction to proceed for 2-4 hours at room temperature to form the NHS-activated surface.

    • Rinse the activated substrate with the anhydrous solvent to remove excess reagents and byproducts. Dry the substrate under a stream of nitrogen.

  • Protein Immobilization:

    • Prepare a solution of the protein in the immobilization buffer at a suitable concentration (typically 0.1-1 mg/mL).

    • Immediately apply the protein solution to the activated surface, ensuring the entire surface is covered.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to allow for covalent bond formation between the NHS ester and primary amine groups on the protein.

  • Blocking:

    • Remove the protein solution and wash the surface gently with the washing buffer.

    • Immerse the surface in the blocking buffer for 1 hour at room temperature to block any remaining reactive sites and reduce non-specific binding.

  • Final Washing:

    • Wash the surface thoroughly with the washing buffer to remove any non-covalently bound protein and blocking agent.

    • The surface with the immobilized protein is now ready for use in downstream applications.

G A Carbamate Surface B Activation (DSC, Base) A->B C NHS-Activated Surface B->C E Immobilization C->E D Protein Solution D->E F Blocking (BSA) E->F G Washing F->G H Protein-Immobilized Surface G->H

Caption: Workflow for protein immobilization on a carbamate-functionalized surface.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Surface Coverage/Inconsistent Coating Incomplete cleaning of the substrate. Insufficient surface hydroxyl groups. Presence of moisture in the silanization solution.Ensure thorough cleaning with appropriate solvents/acids. Include a hydration step (e.g., boiling in water). Use anhydrous solvents and handle the silane in a dry environment.
Low Protein Immobilization Efficiency Incomplete activation of the carbamate group. Steric hindrance of the protein. Inappropriate buffer pH or ionic strength.Optimize activation reaction time and reagent concentrations. Use a linker/spacer to extend the functional group from the surface. Screen different immobilization buffers to find the optimal conditions for the specific protein.
High Non-Specific Binding Incomplete blocking of the surface. Hydrophobic interactions between the protein and the surface.Increase blocking time or use a different blocking agent (e.g., casein, ethanolamine). Include a surfactant (e.g., Tween-20) in the washing buffers.

Safety Precautions

  • This compound and its reagents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Silanes are sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific applications and substrates.

References

Application Notes and Protocols for Ethyl (3-(triethoxysilyl)propyl)carbamate in Adhesives and Sealants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl (3-(triethoxysilyl)propyl)carbamate as an adhesion promoter in adhesive and sealant formulations. The information is intended for professionals in research and development seeking to enhance the performance and durability of their bonding and sealing systems.

Introduction

This compound, a urethane silane, is a versatile adhesion promoter and coupling agent. Its bifunctional nature allows it to form a durable chemical bridge between inorganic substrates (such as glass, metal, and ceramics) and organic polymers (like polyurethane, epoxy, and acrylics) commonly used in adhesive and sealant formulations.[1][2][3] This results in significantly improved adhesion, moisture resistance, and overall mechanical properties of the bond.[2]

The triethoxysilyl group of the molecule hydrolyzes in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates, forming stable covalent bonds. Simultaneously, the carbamate functional group can interact with the polymer matrix of the adhesive or sealant, ensuring a strong and durable interface.

Key Performance Characteristics

Incorporating this compound into adhesive and sealant formulations can lead to the following performance enhancements:

  • Improved Adhesion: Significantly increases the bond strength to a variety of substrates.

  • Enhanced Durability: Improves the long-term performance of the bond, especially in harsh environmental conditions such as high humidity and temperature fluctuations.

  • Increased Water Resistance: The formation of a covalent bond at the interface minimizes water ingress, which is a common cause of adhesion failure.[2]

  • Better Mechanical Properties: Can contribute to improved tensile strength and elongation of the adhesive or sealant.[4]

Table 1: Representative Performance Improvement with Silane Coupling Agents

Performance MetricWithout Silane Coupling AgentWith Silane Coupling Agent (1.5% w/w)
Adhesive Strength (N/15mm) 1.31.7
T-peel Strength after Boiling (N/15mm) 1.01.5

Source: Adapted from a study on a waterborne polyurethane adhesive with a silane coupling agent.[5]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound as an adhesion promoter involves a two-step process of hydrolysis and condensation.

Adhesion_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Interfacial Bonding Silane This compound (R-Si(OEt)3) Silanol Silanol (R-Si(OH)3) Silane->Silanol + 3H2O Water Water (H2O) Ethanol Ethanol (EtOH) Silanol->Ethanol - 3EtOH Silanol2 Silanol (R-Si(OH)3) Interface Durable Covalent Bond (Substrate-O-Si-R-Polymer) Silanol2->Interface Substrate Inorganic Substrate (e.g., Glass, Metal) with Surface -OH groups Substrate->Interface Polymer Organic Polymer Matrix (Adhesive/Sealant) Polymer->Interface Interaction with Carbamate Group (R)

Caption: Mechanism of adhesion promotion by this compound.

The diagram illustrates the hydrolysis of the triethoxysilyl groups to silanols, followed by condensation with the substrate and interaction with the polymer matrix to form a stable interfacial bond.

Experimental Protocols

The following are general protocols for the application of this compound as an adhesion promoter. The optimal concentration and procedure should be determined experimentally for each specific formulation and substrate.

Surface Preparation

Proper surface preparation is critical for achieving optimal adhesion.[6]

Objective: To clean and activate the substrate surface to ensure effective bonding with the silane coupling agent.

Materials:

  • Substrate (e.g., aluminum, glass, ceramic)

  • Degreasing solvent (e.g., acetone, isopropanol)

  • Lint-free cloths

  • Abrasive pad (optional, for mechanical abrasion)

Procedure:

  • Degreasing: Thoroughly clean the substrate surface with a degreasing solvent using a clean, lint-free cloth to remove any oils, grease, or other contaminants.

  • Mechanical Abrasion (Optional): For some substrates, light abrasion with a fine-grit abrasive pad can increase the surface area and improve mechanical keying. After abrasion, repeat the degreasing step to remove any loose particles.

  • Drying: Allow the cleaned substrate to air dry completely or use a stream of clean, dry air. The surface must be free of any moisture before applying the silane solution.

Application as a Primer

Applying the silane as a primer provides a dedicated layer for enhanced adhesion.

Objective: To create a silane-rich layer on the substrate surface prior to adhesive or sealant application.

Materials:

  • This compound

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Deionized water (for hydrolysis)

  • Acetic acid (optional, to catalyze hydrolysis)

  • Applicator (e.g., brush, lint-free cloth, spray system)

Procedure:

  • Primer Solution Preparation:

    • Prepare a 1-5% (by weight) solution of this compound in an anhydrous solvent.

    • Add a small amount of deionized water (5% of the silane weight) to the solution to initiate hydrolysis.

    • Optionally, a few drops of acetic acid can be added to adjust the pH to 4.5-5.5 and catalyze the hydrolysis reaction.

    • Stir the solution for approximately 30-60 minutes to allow for sufficient hydrolysis.

  • Application:

    • Apply a thin, uniform layer of the primer solution to the prepared substrate using a brush, lint-free cloth, or spray system.

    • Avoid applying an excessively thick layer, as this can lead to the formation of a weak boundary layer.

  • Drying and Curing:

    • Allow the treated surface to air dry for at least 30 minutes to allow the solvent to evaporate and the silane to condense with the substrate surface.

    • For optimal performance, a mild heat treatment (e.g., 10-15 minutes at 100-110°C) can be applied to complete the condensation reaction.

  • Adhesive/Sealant Application: Apply the adhesive or sealant to the primed surface as soon as possible after the primer has cured.

Incorporation as an Additive

Adding the silane directly to the adhesive or sealant formulation is a convenient method for improving adhesion.

Objective: To integrally blend the silane coupling agent into the adhesive or sealant formulation.

Materials:

  • Adhesive or sealant formulation

  • This compound

Procedure:

  • Concentration: Determine the optimal concentration of this compound, typically ranging from 0.5% to 2.0% by weight of the total formulation.

  • Mixing:

    • For two-part systems, the silane is typically added to the polyol or resin component and mixed thoroughly before the addition of the curative.

    • For one-part systems, the silane should be added during the compounding process under anhydrous conditions to prevent premature hydrolysis.

  • Homogenization: Ensure that the silane is uniformly dispersed throughout the formulation using appropriate mixing equipment.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the effectiveness of this compound in an adhesive or sealant application.

Experimental_Workflow cluster_prep Preparation cluster_cure Curing cluster_test Testing cluster_analysis Analysis A Substrate Selection & Surface Preparation B Formulation of Adhesive/Sealant (with and without Silane) A->B C Application of Adhesive/Sealant & Assembly of Test Specimens B->C D Curing of Specimens (Controlled Temperature & Humidity) C->D E Adhesion Testing (e.g., Lap Shear, Peel Strength) D->E F Durability Testing (e.g., Environmental Aging) D->F G Data Analysis & Performance Comparison E->G F->G

Caption: Workflow for evaluating this compound performance.

Adhesion Testing Protocols

Standardized testing methods should be used to quantify the improvement in adhesion.

Lap Shear Strength Test (ASTM D1002)

Objective: To determine the shear strength of an adhesive bond between two rigid substrates.

Procedure:

  • Prepare single-lap shear specimens according to ASTM D1002 specifications.

  • Apply the adhesive (with and without the silane) to the overlap area of the substrates.

  • Cure the specimens as required.

  • Test the specimens in a universal testing machine by applying a tensile load until failure.

  • Record the maximum load at failure and calculate the shear strength in megapascals (MPa).

Adhesion-in-Peel Test (ASTM C794)

Objective: To determine the peel strength and characteristics of a sealant bond.[7]

Procedure:

  • Prepare test specimens as described in ASTM C794, applying the sealant to the substrate.

  • Cure the sealant.

  • Perform a hand peel test or use a testing machine to pull the sealant away from the substrate at a specified angle and rate.

  • Observe and record the peel strength and the nature of the failure (adhesive or cohesive).

Conclusion

This compound is a highly effective adhesion promoter for a wide range of adhesive and sealant applications. By forming a strong, durable chemical bridge between the substrate and the polymer matrix, it can significantly enhance bond strength and long-term performance. The experimental protocols provided herein offer a starting point for researchers and formulators to optimize their systems and achieve superior adhesion. It is recommended to conduct thorough experimental evaluations to determine the optimal usage levels and application methods for each specific formulation and substrate combination.

References

Application Notes and Protocols for Nanoparticle Functionalization with Ethyl (3-(triethoxysilyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-(triethoxysilyl)propyl)carbamate is a versatile organosilane coupling agent utilized for the surface functionalization of nanoparticles. Its unique bifunctional structure, featuring a reactive triethoxysilyl group and a carbamate moiety, enables the covalent linkage of nanoparticles to various organic molecules and polymers. This functionalization is pivotal in the development of advanced drug delivery systems, diagnostic tools, and novel nanomaterials. The triethoxysilyl group facilitates strong, stable bonds with the surface of inorganic nanoparticles, such as silica and metal oxides, through hydrolysis and condensation reactions. Concurrently, the carbamate group provides a handle for further conjugation or can modulate the surface properties of the nanoparticles, influencing their biocompatibility, stability, and interaction with biological systems.

These application notes provide a comprehensive overview of the use of this compound for nanoparticle functionalization, including detailed experimental protocols, characterization techniques, and potential applications in drug delivery.

Applications in Nanoparticle Functionalization

The functionalization of nanoparticles with this compound offers several advantages in the field of drug delivery and biomaterials:

  • Improved Biocompatibility: The carbamate group can enhance the biocompatibility of nanoparticles, potentially reducing cytotoxicity and immunogenicity.[1]

  • Controlled Drug Release: Carbamate-functionalized nanoparticles have been explored for the development of drug delivery systems with controlled release mechanisms. For instance, the carbamate linkage can be designed to be cleavable under specific physiological conditions, such as changes in pH, leading to targeted drug release.[2][3]

  • Enhanced Stability: The covalent attachment of the silane to the nanoparticle surface provides a stable coating that can prevent aggregation and improve the colloidal stability of the nanoparticles in biological media.

  • Versatile Conjugation Chemistry: The carbamate group can serve as a reactive site for the attachment of targeting ligands, imaging agents, or therapeutic molecules, enabling the creation of multifunctional nanoparticle systems.

  • Antimicrobial Surfaces: Materials functionalized with similar carbamate-containing silanes have demonstrated antimicrobial properties, suggesting potential applications in creating antimicrobial nanoparticle coatings.[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent use for the functionalization of silica nanoparticles.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-(triethoxysilyl)propyl isocyanate and ethanol.

Materials:

  • 3-(Triethoxysilyl)propyl isocyanate

  • Anhydrous ethanol

  • Anhydrous toluene (or other anhydrous solvent)

  • Dibutyltin dilaurate (catalyst, optional)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Set up a dry reaction flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen or argon atmosphere.

  • Add 3-(triethoxysilyl)propyl isocyanate to the reaction flask.

  • Dissolve anhydrous ethanol in anhydrous toluene in the dropping funnel.

  • Slowly add the ethanol solution to the isocyanate with vigorous stirring. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • (Optional) Add a catalytic amount of dibutyltin dilaurate to the reaction mixture to accelerate the reaction.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to ensure complete reaction.

  • Monitor the reaction progress using Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting product, this compound, can be used directly for nanoparticle functionalization or purified further by vacuum distillation if necessary.

Protocol 2: Functionalization of Silica Nanoparticles

This protocol outlines the procedure for functionalizing pre-synthesized silica nanoparticles with this compound.

Materials:

  • Silica nanoparticles (e.g., prepared by the Stöber method)

  • This compound

  • Anhydrous ethanol or a mixture of ethanol and water

  • Ammonium hydroxide or acetic acid (for pH adjustment)

  • Centrifuge and centrifuge tubes

  • Ultrasonicator

Procedure:

  • Nanoparticle Dispersion: Disperse a known amount of silica nanoparticles in anhydrous ethanol. Use an ultrasonicator to ensure a homogeneous dispersion.

  • pH Adjustment: Adjust the pH of the nanoparticle suspension. For efficient silanization, a slightly basic (pH 8-9 with ammonium hydroxide) or acidic (pH 4-5 with acetic acid) condition is often preferred to catalyze the hydrolysis of the triethoxysilyl groups.[1]

  • Silane Addition: Add a calculated amount of this compound to the nanoparticle suspension. The amount of silane will depend on the desired surface coverage and the surface area of the nanoparticles. A common starting point is a 1-5% (w/v) solution of the silane relative to the solvent.

  • Reaction: Stir the mixture at room temperature or elevate the temperature (e.g., 50-70 °C) for a defined period (e.g., 2-24 hours). The optimal reaction time and temperature may need to be determined experimentally.[4][5]

  • Washing and Purification: After the reaction, separate the functionalized nanoparticles from the reaction mixture by centrifugation.

  • Remove the supernatant containing unreacted silane and by-products.

  • Resuspend the nanoparticle pellet in fresh ethanol and repeat the centrifugation and washing steps at least three times to ensure complete removal of impurities.

  • Drying: After the final wash, dry the functionalized nanoparticles in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.

  • Store the dried, functionalized nanoparticles in a desiccator to prevent moisture-induced aggregation.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles and to understand their properties. The following table summarizes key characterization techniques and the expected outcomes.

Characterization Technique Parameter Measured Expected Outcome for Successful Functionalization
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groupsAppearance of characteristic peaks for the carbamate group (C=O stretching around 1700 cm⁻¹) and Si-O-Si bonds.
Thermogravimetric Analysis (TGA) Amount of organic material grafted onto the nanoparticle surfaceWeight loss at temperatures corresponding to the decomposition of the organic carbamate-propyl chain, allowing for quantification of the grafting density.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and zeta potentialAn increase in the hydrodynamic diameter after functionalization. A change in the zeta potential, indicating a modification of the surface charge.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Morphology, size, and dispersion of nanoparticlesVisualization of the nanoparticle morphology and size distribution. Successful functionalization should result in well-dispersed nanoparticles.[6]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the nanoparticle surfaceDetection of nitrogen and carbon signals from the carbamate and propyl groups on the surface of the nanoparticles.
Nitrogen Adsorption-Desorption Analysis Surface area and pore size (for porous nanoparticles)A decrease in the surface area and pore volume after functionalization, indicating the presence of the organic layer within the pores or on the surface.[2][3]

Data Presentation

The following tables provide a template for summarizing quantitative data from the characterization of unfunctionalized and functionalized nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles

Sample Average Hydrodynamic Diameter (nm) (DLS) Polydispersity Index (PDI) (DLS) Zeta Potential (mV) (DLS)
Unfunctionalized Silica NP
Carbamate-Functionalized Silica NP

Table 2: Surface Functionalization Analysis

Sample Grafting Density (molecules/nm²) (from TGA) Elemental Composition (Atomic %) (from XPS)
C
Unfunctionalized Silica NPN/A
Carbamate-Functionalized Silica NP

Visualizations

The following diagrams illustrate the key processes involved in the functionalization of nanoparticles with this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product 3_Isocyanate 3-(Triethoxysilyl)propyl Isocyanate Reaction Reaction in Anhydrous Solvent (e.g., Toluene) 3_Isocyanate->Reaction Ethanol Anhydrous Ethanol Ethanol->Reaction Purification Solvent Removal (Rotary Evaporation) Reaction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Functionalization_Workflow Start Silica Nanoparticles Dispersion Disperse in Ethanol (Ultrasonication) Start->Dispersion pH_Adjustment Adjust pH (Acidic or Basic) Dispersion->pH_Adjustment Silane_Addition Add this compound pH_Adjustment->Silane_Addition Reaction Stir at Room Temp or Elevated Temp Silane_Addition->Reaction Centrifugation Centrifuge to Separate Nanoparticles Reaction->Centrifugation Washing Wash with Ethanol (Repeat 3x) Centrifugation->Washing Drying Dry under Vacuum Washing->Drying End Carbamate-Functionalized Silica Nanoparticles Drying->End

Caption: Experimental workflow for silica nanoparticle functionalization.

Silanization_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_result Result Silane Triethoxysilyl Group (-Si(OCH2CH3)3) Silanol Silanol Group (-Si(OH)3) Silane->Silanol + 3 H2O - 3 CH3CH2OH Water H2O Siloxane_Bond Formation of Si-O-Si Bond Silanol->Siloxane_Bond NP_Surface Nanoparticle Surface with -OH groups NP_Surface->Siloxane_Bond Functionalized_NP Covalently Functionalized Nanoparticle Siloxane_Bond->Functionalized_NP

Caption: Mechanism of nanoparticle surface silanization.

References

Application Notes and Protocols for Silica Coating using Ethyl (3-(triethoxysilyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the surface modification of silica nanoparticles and surfaces using Ethyl (3-(triethoxysilyl)propyl)carbamate. This organosilane is valuable for introducing a stable, carbamate-functionalized layer, which can alter surface properties and serve as a versatile linker for further bioconjugation or material functionalization. Applications are prominent in fields such as drug delivery, diagnostics, and chromatography.[1]

Overview and Principle

The protocol is based on the covalent grafting of this compound onto silica surfaces. The process relies on the hydrolysis of the triethoxysilyl groups of the silane in the presence of water, forming reactive silanol groups. These silanols then condense with the hydroxyl groups present on the silica surface, forming stable siloxane (Si-O-Si) bonds.[2] This self-assembled monolayer (SAM) creates a functionalized surface with exposed ethyl carbamate groups.

The general chemical reaction is as follows:

  • Hydrolysis: R-Si(OC₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3C₂H₅OH

  • Condensation: R-Si(OH)₃ + Si-OH (surface) → R-Si(OH)₂-O-Si (surface) + H₂O (Further condensation reactions lead to a cross-linked network)

Where R = -(CH₂)₃NHC(=O)OC₂H₅

Experimental Protocols

This section details the necessary procedures for preparing and functionalizing silica nanoparticles. A generalized protocol for flat silica surfaces is also provided.

Materials and Equipment
  • Silica Source:

    • Pre-synthesized silica nanoparticles (e.g., via Stöber method)[3]

    • Silicon wafers or glass slides for flat surfaces

  • Silane: this compound (CAS: 17945-05-0)

  • Solvents:

    • Anhydrous Toluene or Ethanol (95-100%)[2][4]

  • Reagents:

    • Ammonium Hydroxide (for Stöber synthesis)[5]

    • Tetraethyl orthosilicate (TEOS) (for Stöber synthesis)[5]

    • Deionized water

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Reflux condenser

    • Centrifuge and centrifuge tubes

    • Ultrasonicator (bath or probe)

    • Oven for drying

    • Schlenk line or glovebox for inert atmosphere (optional, but recommended)

Protocol 1: Functionalization of Silica Nanoparticles

This protocol is adapted from general silanization procedures for silica nanoparticles.[4][5]

Step 1: Preparation of Silica Nanoparticles (Stöber Method) [3][5]

  • In a round-bottom flask, mix 100 mL of ethanol and 10 mL of deionized water.

  • Add 5 mL of ammonium hydroxide (28-30%) to the solution and stir vigorously for 15 minutes.

  • Slowly add 5 mL of TEOS dropwise while maintaining vigorous stirring.

  • Allow the reaction to proceed for at least 6 hours at room temperature to form a milky suspension of silica nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 20 minutes).

  • Wash the nanoparticles three times with ethanol, followed by three times with deionized water, with centrifugation and resuspension steps in between.

  • Dry the silica nanoparticles in an oven at 110-120°C overnight.

Step 2: Surface Functionalization [4]

  • Disperse 1 gram of dried silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.

  • Sonicate the suspension for 30 minutes to ensure a homogeneous dispersion.

  • Add 1-2% (v/v) of this compound to the suspension. The optimal concentration may need to be determined empirically.

  • Reflux the mixture at 110°C for 4-6 hours under a nitrogen atmosphere with constant stirring.

  • Allow the mixture to cool to room temperature.

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the particles thoroughly with toluene (3 times) and then ethanol (3 times) to remove any unreacted silane.

  • Dry the functionalized silica nanoparticles in a vacuum oven at 80°C overnight.

Protocol 2: Functionalization of Flat Silica Surfaces (e.g., Silicon Wafers)

This protocol is based on vapor or solution phase deposition methods for creating self-assembled monolayers.[2][6]

Step 1: Substrate Cleaning and Activation

  • Clean the silicon wafer or glass slide by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

  • Dry the substrate with a stream of nitrogen gas.

  • Activate the surface by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ). This step generates a high density of surface hydroxyl groups.

  • Rinse thoroughly with deionized water and dry with nitrogen.

Step 2: Silanization

  • Solution Phase: Immerse the cleaned and activated substrate in a 1% (v/v) solution of this compound in anhydrous toluene for 1-2 hours at room temperature.[2]

  • Vapor Phase: Place the substrate in a desiccator along with a vial containing a small amount of the silane. Evacuate the desiccator to allow for vapor phase deposition overnight.

  • After deposition, rinse the substrate with toluene and ethanol to remove physisorbed silane.

  • Dry the functionalized surface under a stream of nitrogen.

Characterization and Data Presentation

Successful functionalization can be confirmed and quantified using various analytical techniques.

Characterization Techniques
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the carbamate group (C=O stretch around 1700 cm⁻¹) and siloxane bonds (Si-O-Si stretch around 1100 cm⁻¹).[7]

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica surface. The weight loss between 200°C and 600°C corresponds to the decomposition of the grafted silane.[8]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of nitrogen and carbon from the silane.

  • Dynamic Light Scattering (DLS) and Zeta Potential: To measure the size distribution and surface charge of the nanoparticles before and after functionalization.

  • Ellipsometry: For flat surfaces, this technique can be used to measure the thickness of the grafted silane layer.[6][9]

  • Quantitative Nuclear Magnetic Resonance (qNMR): Provides a precise quantification of surface functional groups after dissolution of the silica matrix.[10][11]

Quantitative Data Summary

The following tables present typical quantitative data obtained from the characterization of silane-functionalized silica. Note that these values are illustrative and can vary depending on the specific reaction conditions and silica substrate.

Table 1: Grafting Density of Silanes on Silica Nanoparticles Determined by TGA

Silane TypeAlkyl Chain LengthInitial Silane (mmol)Weight Loss (ΔW, %)Grafting Density (molecules/nm²)
TrichlorohexylsilaneC60.13.271.43
TrichlorododecylsilaneC120.1--
Trichloro-hexadecylsilaneC160.1--
Trichloro-hexadecylsilaneC161.0-0.94

Data adapted from a study on trichlorosilanes, illustrating the effect of chain length and concentration on grafting density.[8] The grafting density is calculated from the weight loss measured by TGA.[8][12]

Table 2: Ellipsometry Thickness of Self-Assembled Silane Monolayers on Silicon Wafers

SilaneFilm Thickness (nm)Water Contact Angle (°)
Octadecyltriethoxysilane (OTS)2.4 ± 0.1108 ± 2
Decyltriethoxysilane (DTS)1.5 ± 0.1102 ± 2
Propyltriethoxysilane (PTS)0.7 ± 0.175 ± 2

Data from a study on various triethoxysilanes, showing the correlation between alkyl chain length and film thickness.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Silica Nanoparticle Synthesis (Stöber Method) cluster_func Surface Functionalization cluster_char Characterization prep1 Mix Ethanol, Water, NH4OH prep2 Add TEOS prep1->prep2 prep3 Reaction (6h) prep2->prep3 prep4 Centrifuge & Wash prep3->prep4 prep5 Dry Nanoparticles prep4->prep5 func1 Disperse SiO2 in Toluene prep5->func1 Dried SiO2 func2 Add this compound func1->func2 func3 Reflux (4-6h) func2->func3 func4 Centrifuge & Wash func3->func4 func5 Dry Functionalized SiO2 func4->func5 char1 FTIR func5->char1 char2 TGA func5->char2 char3 XPS / DLS func5->char3

Caption: Workflow for the synthesis and functionalization of silica nanoparticles.

Signaling Pathway of Silanization

silanization_pathway silane This compound R-Si(OEt)3 hydrolyzed_silane Hydrolyzed Silane R-Si(OH)3 silane->hydrolyzed_silane Hydrolysis water H2O water->hydrolyzed_silane functionalized_surface Functionalized Surface ≡Si-O-Si-R hydrolyzed_silane->functionalized_surface Condensation ethanol Ethanol (byproduct) hydrolyzed_silane->ethanol silica_surface Silica Surface ≡Si-OH silica_surface->functionalized_surface water_byproduct H2O (byproduct) functionalized_surface->water_byproduct

Caption: Key chemical reactions in the silica surface functionalization process.

References

Application Notes and Protocols: Co-condensation of Ethyl (3-(triethoxysilyl)propyl)carbamate and Aminopropyltriethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction between two silane coupling agents, Ethyl (3-(triethoxysilyl)propyl)carbamate and (3-Aminopropyl)triethoxysilane (APTES). The reaction proceeds primarily through a hydrolysis and co-condensation of the triethoxysilyl groups to form a stable siloxane network, effectively creating a hybrid organic-inorganic material functionalized with both carbamate and primary amine groups. These materials have potential applications in surface modification, the creation of biocompatible coatings, and as matrices for drug delivery systems.[1][2] This document outlines the reaction mechanism, a detailed experimental protocol, and methods for characterization.

Introduction

Silane coupling agents are organosilicon compounds that act as intermediaries to bond organic materials to inorganic materials.[3] This unique dual reactivity makes them invaluable in the synthesis of advanced materials. This compound possesses a carbamate functional group and a hydrolyzable triethoxysilyl group.[1][4] Similarly, (3-Aminopropyl)triethoxysilane (APTES) is a widely used aminosilane that provides a reactive primary amine group and a triethoxysilyl group for surface functionalization.[2][5][6]

The co-condensation of these two silanes results in a polysilsesquioxane network. The resulting material will have a tunable surface chemistry, depending on the molar ratio of the two precursors, which can be optimized for specific applications such as enhancing the adhesion of composite materials, or for creating surfaces with specific biocompatibility and drug-loading characteristics.

Reaction Mechanism

The primary reaction pathway involves two key steps:

  • Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) on the silicon atoms of both this compound and APTES are hydrolyzed to form reactive silanol groups (-Si-OH).[7]

  • Condensation: The newly formed silanol groups are unstable and readily condense with each other to form stable siloxane bonds (-Si-O-Si-), releasing water as a byproduct. This condensation can also occur between a silanol group and a remaining ethoxy group, releasing ethanol.[4] This process continues to form a cross-linked, three-dimensional network.

The organic functional groups (carbamate and amine) typically do not participate in the primary reaction under these conditions and remain as pendant groups on the polysilsesquioxane backbone, imparting their chemical properties to the final material.

Experimental Protocol

This protocol describes a general method for the co-condensation of this compound and APTES in a solvent-mediated system.

3.1. Materials and Equipment

  • This compound (CAS: 17945-05-0)[8]

  • (3-Aminopropyl)triethoxysilane (APTES) (CAS: 919-30-2)[5]

  • Ethanol, anhydrous

  • Deionized water

  • Hydrochloric acid (HCl) or Ammonium hydroxide (NH4OH) (for pH adjustment)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware

3.2. Procedure

  • Solvent Preparation: In a round-bottom flask, prepare a solution of 95% ethanol and 5% deionized water. For every 100 mL of solvent, add 1-2 drops of either HCl (for acidic catalysis) or NH4OH (for basic catalysis) to adjust the pH.

  • Silane Addition: While stirring the solvent, add this compound and APTES to the flask. The molar ratio of the two silanes can be varied depending on the desired properties of the final material. A common starting point is a 1:1 molar ratio.

  • Reaction: Equip the flask with a condenser and place it in a heating mantle or oil bath. Heat the reaction mixture to reflux (approximately 78 °C for ethanol) under a nitrogen or argon atmosphere.

  • Reaction Time: Allow the reaction to proceed for 4-6 hours. The solution may become more viscous as the polysilsesquioxane network forms.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The resulting product can be used as a solution for surface coating or the solvent can be removed under reduced pressure to obtain the solid polysilsesquioxane material.

  • Curing: If used as a coating, a post-application curing step (e.g., heating at 100-120 °C) is often employed to ensure complete condensation and removal of byproducts.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and characterization of the co-condensed polysilsesquioxane.

ParameterValueMethod of Analysis
Reactants
This compound1:1 molar ratio with APTES
(3-Aminopropyl)triethoxysilane (APTES)1:1 molar ratio
Reaction Conditions
SolventEthanol/Water (95:5 v/v)
CatalystHCl (catalytic amount)
Temperature78 °C (Reflux)
Reaction Time6 hours
Product Characterization
Yield>90% (by weight)Gravimetric analysis
AppearanceClear, viscous liquid to solidVisual inspection
FT-IR Characteristic Peaks1000-1100 cm-1 (Si-O-Si), 1700 cm-1 (C=O, carbamate), 3300-3400 cm-1 (N-H, amine)Fourier-Transform Infrared Spectroscopy
Thermal Stability (Td5%)~250 °CThermogravimetric Analysis (TGA)

Characterization

The successful synthesis of the co-condensed polysilsesquioxane can be confirmed using various analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of the key functional groups. The spectrum should show broad peaks in the 1000-1100 cm-1 region, characteristic of Si-O-Si bond formation. The presence of the carbamate group can be confirmed by the C=O stretching vibration around 1700 cm-1, and the amine group by the N-H stretching vibrations in the 3300-3400 cm-1 region.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the resulting material. The decomposition temperature can provide information about the degree of cross-linking.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (29Si and 13C): To provide detailed structural information about the silicon environment and the integrity of the organic moieties.

  • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): To analyze the morphology and elemental composition of the material, particularly when applied as a coating.[10]

Visualizations

Diagram 1: Reaction Pathway

cluster_reactants Reactants cluster_process Process cluster_products Products carbamate_silane This compound hydrolysis Hydrolysis (+ H2O) carbamate_silane->hydrolysis amine_silane Aminopropyltriethoxysilane (APTES) amine_silane->hydrolysis silanol_carbamate Silanetriol-functionalized Carbamate hydrolysis->silanol_carbamate silanol_amine Silanetriol-functionalized Amine hydrolysis->silanol_amine condensation Condensation (- H2O, -EtOH) final_product Co-condensed Polysilsesquioxane Network condensation->final_product silanol_carbamate->condensation silanol_amine->condensation

Caption: Reaction pathway for the co-condensation of silanes.

Diagram 2: Experimental Workflow

start Start prep_solvent Prepare Ethanol/Water Solvent with Catalyst start->prep_solvent add_silanes Add this compound and APTES (e.g., 1:1 molar ratio) prep_solvent->add_silanes reflux Heat to Reflux (78°C) under Inert Atmosphere for 4-6h add_silanes->reflux cool Cool to Room Temperature reflux->cool product Product Solution cool->product characterize Characterize Product (FT-IR, TGA, NMR) product->characterize end End characterize->end

Caption: General experimental workflow for synthesis.

Applications

The resulting co-condensed polysilsesquioxane with both carbamate and amine functionalities has a wide range of potential applications:

  • Adhesion Promoter: It can be used as a coupling agent to improve the adhesion between inorganic fillers (like glass or silica) and organic polymer matrices in composite materials.[3]

  • Surface Modification: The material can be coated onto surfaces such as glass, silicon wafers, or metal oxides to impart a functional surface with both hydrogen-bonding capabilities (from the carbamate) and reactive sites for further functionalization (from the amine).[1]

  • Biocompatible Coatings: The presence of both amine and carbamate groups can be tailored to create surfaces that promote or resist cell adhesion, making them suitable for biomedical implants and biosensors.[1][6]

  • Drug Delivery: The porous nature of the polysilsesquioxane network and the functional groups can be utilized for loading and controlled release of therapeutic agents.

Safety and Handling

  • Silanes are moisture-sensitive and should be handled under an inert atmosphere.

  • The hydrolysis of ethoxysilanes produces ethanol, which is flammable.

  • Aminopropyltriethoxysilane is corrosive and can cause skin and eye irritation.[5]

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Disclaimer: This document provides a general protocol based on established principles of silane chemistry. Researchers should optimize the reaction conditions for their specific application and perform a thorough characterization of the resulting materials.

References

Application Notes and Protocols: Ethyl (3-(triethoxysilyl)propyl)carbamate in the Preparation of Waterproof Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-(triethoxysilyl)propyl)carbamate is a versatile organosilicon compound with a dual-functional structure, making it an effective agent for surface modification and the preparation of waterproof materials.[1][2] Its triethoxysilyl group facilitates covalent bonding to inorganic substrates, while the ethyl carbamate functionality provides compatibility with organic polymers and surfaces.[1][2] This unique combination allows for the formation of robust, durable, and hydrophobic coatings on a variety of materials, including textiles, glass, and metals.[2][3]

The primary mechanism of action involves the hydrolysis of the triethoxysilyl groups in the presence of water to form reactive silanol (Si-OH) groups. These silanols then undergo condensation reactions with hydroxyl groups on the substrate surface and with other silanol groups to form a stable, cross-linked polysiloxane network (Si-O-Si).[1][2] This process results in a low surface energy coating that repels water.

Mechanism of Action: Hydrolysis and Condensation

The waterproofing effect of this compound is achieved through a two-step chemical process:

  • Hydrolysis: The triethoxysilyl groups of the molecule react with water, leading to the formation of silanol groups and the release of ethanol. This reaction is often catalyzed by an acid or a base.

  • Condensation: The newly formed silanol groups are highly reactive and condense with hydroxyl groups present on the surface of the material being treated (e.g., cellulose fibers in cotton). They also condense with each other to form a durable, three-dimensional polysiloxane network. This network is covalently bonded to the substrate, ensuring long-lasting water repellency.

G Mechanism of Waterproofing cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation A This compound C Silanol Intermediate + Ethanol A->C + 3H₂O B Water (H₂O) B->C D Silanol Intermediate C->D F Hydrophobic Polysiloxane Network on Substrate D->F E Substrate with -OH groups E->F Covalent Bonding

Figure 1: Hydrolysis and condensation of this compound.

Application Notes: Preparation of Hydrophobic Surfaces

Representative Performance Data of Silane-Treated Textiles

The following tables summarize typical performance characteristics of cotton fabrics treated with a solution of a hydrophobic silane, applied using a dip-coating method followed by curing.

Table 1: Water Contact Angle (WCA) Measurements

Treatment ConditionInitial WCA (°)WCA after 10 Washing Cycles (°)WCA after 20 Washing Cycles (°)
Untreated Cotton000
Silane-Treated Cotton152.4 ± 0.8> 150> 150

Data is representative of performance achieved with similar hydrophobic silanes as reported in analogous studies.[4]

Table 2: Water Repellency (Spray Test) - AATCC Test Method 22

Treatment ConditionSpray Test Rating (Initial)Spray Test Rating (After 20 Washes)
Untreated Cotton00
Silane-Treated Cotton100 (No sticking or wetting)90 (Slight random sticking or wetting)

Spray test ratings are based on a scale of 0 (complete wetting) to 100 (no wetting). Data is representative of performance achieved with similar hydrophobic silanes.

Experimental Protocols

The following are detailed protocols for the preparation of waterproof textile materials using a sol-gel method with a trialkoxysilane like this compound.

Protocol 1: Preparation of a Hydrophobic Sol-Gel Solution

Materials:

  • This compound

  • Ethanol

  • Deionized Water

  • Acetic Acid (as catalyst)

Procedure:

  • In a clean glass beaker, mix this compound with ethanol in a 1:10 molar ratio.

  • Stir the mixture for 10 minutes at room temperature using a magnetic stirrer.

  • In a separate beaker, prepare an aqueous solution of acetic acid by adding 0.1% (v/v) acetic acid to deionized water.

  • Slowly add the acidic water to the ethanolic silane solution dropwise while stirring vigorously. The final molar ratio of silane to water should be approximately 1:3.

  • Continue stirring the solution for at least 24 hours at room temperature to allow for complete hydrolysis and pre-condensation of the silane. The resulting solution is the hydrophobic sol-gel coating solution.

G Workflow for Sol-Gel Solution Preparation A Mix Silane and Ethanol C Add Acidic Water to Silane Solution A->C B Prepare Acidic Water B->C D Stir for 24 hours C->D E Hydrophobic Sol-Gel Solution D->E

References

Troubleshooting & Optimization

"Ethyl (3-(triethoxysilyl)propyl)carbamate" hydrolysis rate optimization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl (3-(triethoxysilyl)propyl)carbamate

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in optimizing the hydrolysis rate for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of hydrolysis for this compound?

A1: The hydrolysis of this compound is a chemical reaction where the triethoxysilyl group (Si(OCH₂CH₃)₃) reacts with water. This process occurs in a stepwise manner, converting the ethoxy groups (-OCH₂CH₃) into hydroxyl groups (-OH), known as silanols (Si-OH).[1][2][3] These highly reactive silanol intermediates are crucial for subsequent condensation reactions, where they react with other silanols to form stable siloxane bonds (Si-O-Si), which are essential for surface modification and crosslinking.[1][3][4]

Q2: What are the primary factors that control the rate of hydrolysis?

A2: The rate of hydrolysis is not constant and is significantly influenced by several experimental parameters. The key factors include:

  • pH of the solution: This is one of the most critical factors.[5][6]

  • Temperature: Higher temperatures generally accelerate the reaction.[5][7]

  • Concentration: The concentration of the silane in the solution impacts the reaction kinetics.[5]

  • Solvent System: The type of solvent and the presence of co-solvents play a major role.[3][7]

  • Catalysts: The presence of an acid or base catalyst is essential for a practical reaction rate.[2]

Q3: My hydrolysis reaction is proceeding very slowly. What steps can I take to accelerate it?

A3: A slow hydrolysis rate is a common issue, typically stemming from suboptimal reaction conditions. To increase the rate:

  • Adjust the pH: The hydrolysis rate is slowest at a neutral pH of 7.[5] For non-amino silanes like this one, adjusting the pH to an acidic range of 3 to 5 provides significant catalytic acceleration.[4][5]

  • Increase the Temperature: Like most chemical reactions, increasing the temperature will increase the rate of hydrolysis.[5]

  • Check Your Solvent: Protic solvents, such as alcohols, generally promote faster hydrolysis compared to aprotic solvents.[3] If using a co-solvent like ethanol, be aware that its presence can sometimes slow the reaction by affecting the equilibrium.[5]

Q4: My solution is becoming cloudy or forming a gel prematurely. Why is this happening and how can I prevent it?

A4: Cloudiness or gelation is caused by the condensation of the silanol groups to form insoluble siloxane oligomers and networks.[2][3] This process competes with the initial hydrolysis reaction. To manage this:

  • Control the pH: While acidic conditions catalyze hydrolysis, strongly basic conditions tend to favor the condensation reaction.[8] Maintaining a mildly acidic pH (3-5) generally ensures the hydrolysis rate is faster than the condensation rate.

  • Lower the Concentration: High concentrations of the silane can lead to rapid self-condensation once a sufficient number of silanol groups have formed.[4][5] Working with more dilute solutions can provide better control.

  • Stirring and Temperature Control: Ensure the solution is well-mixed to avoid localized high concentrations of reactive intermediates. Lowering the temperature can slow the condensation rate.

Q5: How can I effectively monitor the progress of the hydrolysis reaction in my experiment?

A5: Several analytical techniques can be used to monitor the hydrolysis process in situ or by analyzing aliquots from the reaction mixture:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the ethoxy protons and the appearance of ethanol as a byproduct. ²⁹Si NMR is particularly powerful for observing the conversion of the initial silane to various silanol and siloxane species.[9][10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can monitor changes in the vibrational bands corresponding to Si-O-C (disappearing) and the formation of Si-OH and Si-O-Si (appearing) bonds.[1][12]

  • Conductivity Measurement: The progress of hydrolysis can be tracked over time by monitoring the conductivity of the solution.[8][12]

Troubleshooting Guide

This guide addresses common problems encountered during the hydrolysis of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Slow or No Reaction 1. Neutral pH of the solution.[5][6] 2. Low reaction temperature.[5] 3. Inappropriate solvent (e.g., aprotic).[3]1. Adjust pH to an acidic range (3-5) using a suitable acid catalyst.[5] 2. Increase the reaction temperature moderately.[7] 3. Use a protic solvent or an aqueous-alcoholic mixture.[3]
Incomplete Hydrolysis 1. Reaction has reached equilibrium. 2. Insufficient water available for complete hydrolysis.1. Consider removing the ethanol byproduct if experimentally feasible to shift the equilibrium. 2. Ensure the molar ratio of water to silane is at least 3:1 for complete hydrolysis of the triethoxysilyl group.
Precipitation / Gelation 1. Condensation rate is too high.[2] 2. Silane concentration is too high.[4] 3. pH is in the basic range, which favors condensation.[8]1. Work in a mildly acidic pH range (3-5) to favor hydrolysis over condensation. 2. Reduce the initial concentration of the silane. 3. Ensure adequate and continuous stirring.
Poor Reproducibility 1. Inconsistent control over key parameters (pH, temp, concentration).[2] 2. Variable "aging" time of the hydrolyzed solution before use.1. Strictly control and document all reaction parameters. Use a pH meter and a temperature-controlled bath. 2. Standardize the time between the start of hydrolysis and the application of the solution to ensure a consistent concentration of reactive silanol species.[2]

Quantitative Data Summary

While precise kinetic data is highly dependent on specific experimental conditions, the following table summarizes the general effects of various parameters on the hydrolysis rate of alkoxysilanes.

ParameterConditionEffect on Hydrolysis RateRationale
pH Acidic (pH 3-5)Significant Increase Acid provides catalytic acceleration for the hydrolysis reaction.[2][5]
Neutral (pH ~7)Very Slow The reaction is uncatalyzed and proceeds at its slowest rate.[5][6]
Basic (pH > 8)Increase Base also catalyzes hydrolysis, but often promotes faster condensation as well.[6][8]
Temperature IncreaseIncrease Provides more kinetic energy, increasing the frequency of effective collisions.[5][7]
DecreaseDecrease Slows down the reaction rate.
Concentration Higher Silane Conc.Increase Increases the probability of reactant molecules interacting.[5]
Lower Silane Conc.Decrease Reduces the rate of reaction.
Solvent Protic (e.g., Water, Alcohol)Faster Protic solvents can participate in and stabilize the transition states of the hydrolysis reaction.[3]
AproticSlower Lacks the ability to donate protons, making hydrolysis less favorable.
Alkoxy Group Methoxy (-OCH₃)Faster Methoxysilanes hydrolyze approximately 6-10 times faster than ethoxysilanes due to lower steric hindrance.[2][13]
Ethoxy (-OC₂H₅)Slower (Baseline) The ethoxy groups in the target molecule are sterically bulkier than methoxy groups.[13]

Experimental Protocols

Protocol: Monitoring Hydrolysis Rate via ¹H NMR Spectroscopy

This protocol describes a method to quantify the rate of hydrolysis by monitoring the disappearance of the ethoxy group signal from the silane and the corresponding appearance of the signal from the ethanol byproduct.

1. Materials and Reagents:

  • This compound

  • Deuterated solvent (e.g., D₂O, or an organic solvent like Acetone-d₆ if a co-solvent system is used)

  • Internal standard (e.g., Tetramethylsilane - TMS, or another non-reactive compound with a known concentration and a distinct NMR signal)

  • pH adjustment solutions (e.g., dilute DCl or NaOD in D₂O)

  • NMR tubes and spectrometer

2. Sample Preparation:

  • Prepare a stock solution of the internal standard in the chosen deuterated solvent.

  • In an NMR tube, add a precise volume of the deuterated solvent containing the internal standard.

  • Adjust the pH of the solution in the NMR tube to the desired experimental value using the prepared acidic or basic solutions.

  • Acquire a baseline ¹H NMR spectrum of the solvent, standard, and pH adjuster.

  • At time t=0, inject a precise amount of this compound into the NMR tube. Mix thoroughly by inverting the capped tube several times.

3. NMR Data Acquisition:

  • Immediately place the NMR tube into the spectrometer, which should be pre-calibrated and shimmed.

  • Begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected reaction rate).

  • Key signals to monitor are:

    • The quartet signal of the -O-CH₂ -CH₃ protons of the ethoxy group on the silane (around 3.8 ppm).

    • The quartet signal of the -O-CH₂ -CH₃ protons of the ethanol byproduct (around 3.6 ppm).

    • The signal of the internal standard.

4. Data Analysis:

  • For each spectrum, integrate the area of the silane's ethoxy quartet, the ethanol's quartet, and the internal standard's peak.

  • Normalize the integrals of the reactant and product signals against the integral of the internal standard to correct for any variations in spectrometer performance.

  • The concentration of the remaining silane at time t is proportional to the normalized integral of its ethoxy signal.

  • Plot the concentration of this compound versus time.

  • The slope of this curve at any point represents the instantaneous rate of hydrolysis. By fitting this data to appropriate rate laws (e.g., pseudo-first-order), the rate constant (k) can be determined.

Visualizations

Hydrolysis_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane This compound R-Si(OEt)₃ Silanol1 R-Si(OEt)₂(OH) Silane->Silanol1 + H₂O - EtOH Silanol2 R-Si(OEt)(OH)₂ Silanol1->Silanol2 + H₂O - EtOH Silanetriol Silanetriol R-Si(OH)₃ Silanol2->Silanetriol + H₂O - EtOH Silanetriol_copy 2 x Silanetriol R-Si(OH)₃ Siloxane Siloxane Dimer (HO)₂Si(R)-O-Si(R)(OH)₂ Silanetriol_copy->Siloxane - H₂O

Caption: Hydrolysis of the triethoxysilyl group to a silanetriol, followed by condensation.

Troubleshooting_Workflow Start Start Hydrolysis Experiment CheckRate Is reaction rate optimal? Start->CheckRate CheckAppearance Is solution clear? CheckRate->CheckAppearance Yes Slow Problem: Rate Too Slow CheckRate->Slow No Precipitate Problem: Gelation / Cloudiness CheckAppearance->Precipitate No Success Continue Experiment CheckAppearance->Success Yes AdjustpH Action: Adjust pH to 3-5 Slow->AdjustpH IncreaseTemp Action: Increase Temperature AdjustpH->IncreaseTemp IncreaseTemp->CheckRate LowerConc Action: Lower Silane Conc. Precipitate->LowerConc CheckpH_Basic Action: Ensure pH is not basic LowerConc->CheckpH_Basic CheckpH_Basic->Start

Caption: A logical workflow for troubleshooting common hydrolysis optimization issues.

References

Technical Support Center: Ethyl (3-(triethoxysilyl)propyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and application of Ethyl (3-(triethoxysilyl)propyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the experimental procedures involving this versatile organosilicon compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Moisture Contamination: The triethoxysilyl group is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon). All solvents and reagents should be thoroughly dried before use.

  • Incomplete Reaction: The reaction may not be reaching completion. You can try extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Fourier-Transform Infrared Spectroscopy (FTIR) to determine the optimal reaction time.

  • Suboptimal Catalyst Concentration: The catalyst plays a crucial role. If using a catalyst like tetraoctyltin, ensure the concentration is within the optimal range, typically 0.5–1.0 mol%, to facilitate the reaction without promoting side reactions[1].

  • Inefficient Purification: Product loss can occur during purification. If using column chromatography, ensure the silica gel is properly packed and the eluent system is optimized to provide good separation. For distillation, ensure the vacuum is stable and the collection fractions are appropriate for the boiling point of the product.

Question: I am observing the formation of unexpected byproducts. What are they and how can I minimize them?

Answer: The formation of byproducts is often related to side reactions of the starting materials or the product itself.

  • Oligomeric Species: The triethoxysilyl groups can undergo hydrolysis and subsequent condensation to form siloxane bonds (Si-O-Si), leading to dimers, trimers, and larger oligomers[2]. This is exacerbated by the presence of water. Rigorous anhydrous conditions are critical to minimize this.

  • Side Reactions from Starting Materials: Depending on the synthetic route, side reactions of the amine or isocyanate starting materials can occur. For instance, isocyanates can react with any residual water. Using high-purity starting materials is recommended.

  • Controlling pH: The stability of silanol intermediates, formed during hydrolysis, is pH-dependent. Acidic conditions can help stabilize these intermediates, while basic conditions can promote rapid condensation[2]. Controlling the pH of your reaction mixture, if applicable to your specific protocol, can help manage byproduct formation.

Question: The viscosity of my reaction mixture increases significantly, making it difficult to stir. What is happening?

Answer: A significant increase in viscosity is a strong indicator of premature crosslinking or polymerization. This occurs when the triethoxysilyl groups hydrolyze and condense to form a siloxane network.

  • Moisture: As mentioned, even trace amounts of moisture can initiate this process. Re-evaluate your anhydrous technique.

  • Temperature: High reaction temperatures can sometimes accelerate condensation reactions. Consider if a lower reaction temperature for a longer duration could be effective.

  • Catalyst: Certain catalysts might also promote condensation. Ensure you are using the correct catalyst at the appropriate concentration.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways are:

  • The reaction of 3-aminopropyltriethoxysilane with either diethyl carbonate or ethyl chloroformate. This reaction is often carried out in the presence of a base like sodium ethoxide in a solvent such as ethanol[2].

  • The reaction of 3-(triethoxysilyl)propyl isocyanate with ethanol. This reaction can be catalyzed by compounds like tetraoctyltin[1].

Q2: What is the role of the triethoxysilyl group in this molecule?

A2: The triethoxysilyl group is a key functional component that allows this molecule to act as a coupling agent. It can hydrolyze to form silanol groups (-Si-OH), which can then condense with hydroxyl groups on inorganic surfaces (like glass, metal oxides) or with other silanol groups to form stable siloxane bonds (Si-O-Si)[2]. This property is crucial for creating organic-inorganic hybrid materials and for surface modification applications.

Q3: How does the solvent affect the reaction?

A3: The choice of solvent is critical, especially concerning its water content. For the synthesis, anhydrous aprotic solvents are generally preferred to prevent premature hydrolysis of the triethoxysilyl groups. However, for applications involving controlled hydrolysis, the solvent plays a significant role. Protic solvents like alcohols can promote faster hydrolysis compared to aprotic solvents by stabilizing transition states and facilitating proton transfer[2].

Q4: What are the recommended storage conditions for this compound?

A4: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a cool, dry place away from sources of moisture and heat.

Reaction Condition Variables

The following table summarizes key quantitative data for a common synthesis route.

ParameterValueNotesReference
Reactants 3-(triethoxysilyl)propyl isocyanate, EthanolMolar ratio should be optimized based on stoichiometry.[1]
Catalyst Tetraoctyltin0.5–1.0 mol%To suppress side reactions.
Reaction Time 24 hoursUnder anhydrous conditions to maximize carbamate bond formation.[1]
Temperature Room TemperatureMild conditions are generally sufficient.[1]
Typical Yield 70–85%After purification.[1]
Purity >95%Confirmed by HPLC.[1]

Experimental Protocol

Synthesis of this compound via Isocyanate Route

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 3-(triethoxysilyl)propyl isocyanate

  • Anhydrous Ethanol

  • Tetraoctyltin (catalyst)

  • Anhydrous solvent for purification (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line).

  • To a stirred solution of anhydrous ethanol in an appropriate anhydrous solvent, add 3-(triethoxysilyl)propyl isocyanate in a 1.5:1 molar ratio of isocyanate to alcohol[1].

  • Add the tetraoctyltin catalyst (0.5–1.0 mol%) to the reaction mixture[1].

  • Stir the mixture at room temperature for 24 hours under anhydrous conditions[1].

  • Monitor the reaction progress by TLC or FTIR. The disappearance of the isocyanate peak (~2270 cm⁻¹) in the IR spectrum is a good indicator of reaction completion.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound[1].

  • Characterize the final product using techniques such as NMR and FTIR to confirm its structure and purity.

Diagrams

Troubleshooting_Workflow start Low Yield or Byproducts Observed check_moisture Check for Moisture Contamination start->check_moisture incomplete_reaction Incomplete Reaction? check_moisture->incomplete_reaction No dry_glassware Use Oven-Dried Glassware check_moisture->dry_glassware Yes anhydrous_reagents Use Anhydrous Solvents/Reagents check_moisture->anhydrous_reagents Yes purification_issue Review Purification Protocol incomplete_reaction->purification_issue No extend_time Extend Reaction Time incomplete_reaction->extend_time Yes increase_temp Increase Temperature Moderately incomplete_reaction->increase_temp Yes optimize_chromatography Optimize Chromatography Conditions purification_issue->optimize_chromatography Yes check_distillation Check Distillation Parameters purification_issue->check_distillation Yes end_good Improved Yield and Purity purification_issue->end_good No dry_glassware->incomplete_reaction anhydrous_reagents->incomplete_reaction extend_time->purification_issue increase_temp->purification_issue optimize_chromatography->end_good check_distillation->end_good

Caption: Troubleshooting workflow for low yield in carbamate synthesis.

References

Technical Support Center: Ethyl (3-(triethoxysilyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Ethyl (3-(triethoxysilyl)propyl)carbamate for improving adhesion. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a dual-functionality organosilicon compound.[1][2] It features a triethoxysilyl group that can bond with inorganic materials and a carbamate group that interacts with organic polymers.[2] This structure allows it to act as a coupling agent or adhesion promoter between dissimilar materials, such as glass or metal oxides and polymers.[2][3]

Q2: How does this silane coupling agent improve adhesion? The mechanism involves a two-step process. First, the triethoxysilyl groups hydrolyze in the presence of water to form reactive silanol groups (Si-OH).[1][4] Second, these silanol groups condense with hydroxyl groups on the surface of an inorganic substrate to form stable, covalent siloxane bonds (Si-O-Substrate). They can also co-condense with other silanol groups to form a durable, cross-linked interfacial layer.[1]

Q3: What are the primary applications for this compound? Its main applications include:

  • Adhesives and Sealants: Enhancing the bond between different materials.[1][2]

  • Protective Coatings: Improving the adhesion of coatings to substrates.[1][2]

  • Composite Materials: Strengthening the interface between inorganic fillers and organic polymer matrices.[3]

  • Biomaterials and Drug Delivery: Developing biocompatible coatings and functionalizing nanocarriers.[1][2]

Q4: What safety precautions should be taken when handling this chemical? this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[5][6] It is mandatory to use this chemical in a well-ventilated fume hood.[1][6] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][6] Store the compound in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at 2–8°C to prevent moisture-induced hydrolysis.[1]

Q5: How can I verify that the silane has been successfully coated on my substrate? Several surface characterization techniques can be used:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups, such as the carbamate C=O stretch around 1700 cm⁻¹ and siloxane (Si-O-Si) bonds around 1100 cm⁻¹.[1]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the surface and confirm the formation of siloxane bonds.[1]

  • Contact Angle Goniometry: To measure the change in surface wettability, which indicates successful surface modification.

Troubleshooting Guide

Users may encounter several issues during experimentation. The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Adhesion 1. Improper Surface Preparation: The substrate surface is contaminated with dirt, grease, or moisture.[7] 2. Incorrect Silane Concentration: The concentration of the silane solution is too low for effective coverage or too high, creating a weak boundary layer.[7] 3. Incomplete Hydrolysis: Insufficient water or time for the triethoxysilyl groups to convert to silanols.[1] 4. Incorrect pH: The pH of the solution is not optimal for hydrolysis (typically pH 4.5-5.5).[8]1. Optimize Surface Cleaning: Thoroughly clean the substrate with appropriate solvents or cleansers to remove all contaminants. Ensure the surface is completely dry before silane application. Lightly abrading the surface can also improve adhesion.[7] 2. Adjust Concentration: The typical starting concentration is 0.5-2.0% in an aqueous alcohol solution.[8][9] Perform small-scale tests to find the optimal concentration for your specific application.[7] 3. Ensure Hydrolysis: Allow at least 5 minutes for hydrolysis after adding the silane to the solution.[8][9] Ensure your solvent system contains sufficient water (e.g., 95:5 ethanol:water).[8] 4. Control pH: Adjust the solution pH to 4.5-5.5 using an acid like acetic acid to catalyze hydrolysis.[8][9]
Inconsistent Results / Poor Reproducibility 1. Silane Solution Instability: The hydrolyzed silane solution has a limited pot life and can self-condense over time, forming inactive oligomers and precipitates.[4] 2. Variable Environmental Conditions: Fluctuations in ambient humidity and temperature can affect hydrolysis and curing rates.[8] 3. Inconsistent Curing: Cure time or temperature is not adequately controlled.1. Use Fresh Solution: Prepare the silane solution immediately before use.[10] If white precipitates appear, the solution should be discarded. 2. Control Environment: Conduct experiments in a controlled environment where temperature and humidity can be monitored. 3. Standardize Curing: Adhere strictly to the recommended curing parameters (e.g., 24 hours at room temperature or 5-10 minutes at 110°C).[8]
Formation of White Precipitate in Solution 1. Premature Polycondensation: The hydrolyzed silanol groups are reacting with each other (self-condensing) instead of the substrate, often due to high concentration or prolonged standing time.1. Prepare for Immediate Use: As mentioned, silane solutions should be used shortly after preparation.[10] 2. Lower Concentration: If precipitation occurs rapidly, consider reducing the silane concentration.

Experimental Protocols & Methodologies

Protocol 1: General Surface Treatment for Glass or Metal Oxide Substrates

This protocol describes a standard method for applying the silane from an aqueous alcohol solution.

1. Surface Preparation:

  • Clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrate thoroughly with a stream of nitrogen gas or in an oven at 110°C for at least 1 hour.[7]

  • For enhanced reactivity, the surface can be treated with a plasma cleaner or piranha solution (use extreme caution) to generate hydroxyl groups.

2. Silane Solution Preparation:

  • Prepare a 95:5 (v/v) solution of ethanol and deionized water.

  • Adjust the pH of the solution to between 4.5 and 5.5 using a weak acid like acetic acid.[8][9]

  • While stirring, add this compound to the solution to achieve a final concentration of 2% (v/v).[8][9]

  • Continue stirring for at least 5 minutes to allow for the hydrolysis of the ethoxy groups.[8][9]

3. Application:

  • Dipping Method: Immerse the prepared substrates in the silane solution for 1-2 minutes with gentle agitation.[8][9]

  • Remove the substrates and briefly rinse them with fresh ethanol to remove any excess, unreacted silane.[8][9]

4. Curing:

  • Thermal Cure: Place the coated substrates in an oven at 110°C for 5-10 minutes.[8]

  • Room Temperature Cure: Alternatively, allow the substrates to cure at ambient temperature for 24 hours, ensuring the relative humidity is below 60%.[8]

Quantitative Data Summary
ParameterRecommended ValueRationale / Notes
Silane Concentration 0.5 - 2.0% (v/v)Balances effective surface coverage with the risk of forming weak, thick layers.[8][9]
Solvent System 95% Ethanol / 5% WaterProvides water for hydrolysis while maintaining silane solubility.[8][9]
Solution pH 4.5 - 5.5Catalyzes the hydrolysis reaction of the triethoxysilyl groups.[8][9]
Hydrolysis Time ≥ 5 minutesEnsures sufficient conversion of ethoxy groups to reactive silanol groups.[8][9]
Application Time (Dip) 1 - 2 minutesSufficient for silanol groups to adsorb onto the substrate surface.[8][9]
Curing Temperature 110 - 120°C or Room Temp.Accelerates the condensation reaction to form covalent bonds.[8][9]
Curing Time 5-30 minutes (at 110-120°C) 24 hours (Room Temp.)Ensures complete condensation and removal of byproducts.[8][9]

Visualizations: Mechanisms and Workflows

Mechanism of Adhesion

The diagram below illustrates the chemical pathway by which this compound bonds an inorganic substrate to an organic polymer.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Bonding silane This compound (R-Si(OEt)3) water + 3 H₂O silane->water hydrolyzed Hydrolyzed Silane (R-Si(OH)3) + 3 EtOH water->hydrolyzed substrate Inorganic Substrate with -OH groups hydrolyzed->substrate Forms Covalent Bonds hydrolyzed->substrate polymer Organic Polymer hydrolyzed->polymer Interacts via Carbamate Group interface Interfacial Layer (Covalent Si-O-Substrate Bonds & Polymer Interaction)

Caption: Mechanism of silane coupling agent adhesion.

Experimental Workflow

This workflow diagram outlines the key steps for successful surface modification using the silane coupling agent.

G cluster_prep Preparation Phase cluster_app Application & Curing Phase A 1. Substrate Cleaning (Solvents, Sonication) B 2. Substrate Drying (Oven or N₂ Stream) A->B C 3. Solution Preparation (95:5 EtOH:H₂O, pH 4.5-5.5) B->C D 4. Silane Addition & Hydrolysis (Add 2% Silane, Stir 5 min) C->D E 5. Substrate Application (Dip for 1-2 min) D->E F 6. Rinsing (Briefly in Ethanol) E->F G 7. Curing (110°C for 10 min or RT for 24h) F->G H 8. Characterization (FTIR, XPS, Contact Angle) G->H

Caption: Standard experimental workflow for silane treatment.

References

Technical Support Center: Preventing Nanoparticle Aggregation with Ethyl (3-(triethoxysilyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for using Ethyl (3-(triethoxysilyl)propyl)carbamate to prevent nanoparticle aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent nanoparticle aggregation?

A1: this compound is an organosilicon compound, also known as a silane coupling agent.[1][2] It features a triethoxysilyl group that can covalently bond to inorganic surfaces (like silica and metal oxides) and an ethyl carbamate functional group.[1][2] The prevention of aggregation occurs through a two-step mechanism:

  • Hydrolysis: In the presence of water, the triethoxysilyl groups hydrolyze into reactive silanol groups (-Si-OH).[1]

  • Condensation: These silanol groups then condense with hydroxyl groups on the nanoparticle surface and with each other, forming stable siloxane bonds (-Si-O-Si-). This creates a robust coating.[1]

This surface layer provides steric hindrance, physically keeping the nanoparticles separated and improving their colloidal stability in solution.

Q2: My nanoparticles are still aggregating after surface modification. What are the common causes?

A2: Aggregation after modification can stem from several factors:

  • Incomplete Hydrolysis: Insufficient water or incorrect pH can lead to incomplete activation of the silane.

  • Premature Condensation: The silane can self-condense in solution before binding to the nanoparticle surface if conditions are not optimal. This is particularly prevalent under basic conditions.[2]

  • Insufficient Silane Concentration: The amount of silane may be too low to achieve full surface coverage.

  • Poor Initial Dispersion: If the nanoparticles are already aggregated before adding the silane, the coating will encapsulate the aggregates rather than individual particles.

  • Moisture Contamination: The silane is highly sensitive to moisture and can degrade if stored improperly. It should be stored under an inert gas atmosphere at 2–8°C.[1]

Q3: How do I choose the right solvent for the modification process?

A3: The choice of solvent is critical. A mixture of alcohol (like ethanol) and water is commonly used. Ethanol is a good solvent for the silane and is miscible with water, which is required for the hydrolysis reaction. The ratio of alcohol to water helps control the rate of hydrolysis. Polar solvents may stabilize reaction intermediates, altering the kinetics compared to non-polar solvents.[1] For many applications, a sol-gel process using an ethanol/water solvent with an ammonia catalyst is effective.[1]

Q4: What is the impact of pH on the coating process?

A4: pH is a critical parameter that controls the rates of hydrolysis and condensation.[2] Acidic conditions promote rapid hydrolysis but slower condensation, which can allow for more controlled bonding to the surface. Conversely, basic conditions lead to rapid deprotonation of silanols, causing immediate and often uncontrolled condensation, which can lead to silane self-polymerization in solution.[2]

Q5: What characterization techniques are essential to confirm a successful coating?

A5: To verify a successful surface modification, a combination of techniques is recommended:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). A successful coating should result in a stable particle size with a low PDI.[1]

  • Zeta Potential: To measure the surface charge. A change in zeta potential post-modification indicates a change in the surface chemistry.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds. Look for characteristic peaks of the carbamate C=O stretch (~1700 cm⁻¹) and Si-O-Si bonds (~1100 cm⁻¹).[1]

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic coating on the nanoparticles by measuring weight loss upon heating.[1]

  • Transmission Electron Microscopy (TEM): To visually confirm that the nanoparticles are individually coated and not aggregated.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant aggregation observed during the reaction (solution turns cloudy/precipitates). 1. pH is too high, causing rapid self-condensation of the silane.[2]2. Silane concentration is too high.3. Initial nanoparticle dispersion was poor.1. Adjust the pH to a weakly acidic or neutral range to slow the condensation rate.2. Add the silane solution dropwise to the nanoparticle dispersion under vigorous stirring.3. Ensure nanoparticles are well-sonicated and dispersed before adding the silane.
DLS shows large particle size and high PDI after modification. 1. Incomplete surface coverage.2. Aggregates were coated instead of individual particles.1. Increase the concentration of this compound.2. Optimize the initial dispersion step using sonication.3. Purify the sample post-reaction (e.g., via centrifugation) to remove any large aggregates.
FTIR spectrum shows no or weak carbamate/siloxane peaks. 1. Reaction failed or had very low efficiency.2. Insufficient water for hydrolysis.3. Incorrect reaction temperature or time.1. Verify the purity and integrity of the silane reagent. Use HPLC-MS if necessary.[1]2. Ensure the solvent system contains an adequate amount of water for hydrolysis.3. Review the protocol for optimal temperature and reaction duration. The reaction is often run for several hours (e.g., 24 hours) at room temperature.[1]
Zeta potential remains unchanged after the reaction. The surface chemistry has not been altered, indicating a failed reaction.Follow the solutions for "FTIR spectrum shows no or weak peaks." Additionally, ensure the nanoparticle surface has available hydroxyl groups for the silane to react with. A pre-treatment step (e.g., with a piranha solution for silica, with caution) may be necessary.

Data Presentation

Table 1: Effect of pH on Hydrolysis and Condensation Rates

pH RangeConditionHydrolysis RateCondensation RatePrimary MechanismSilanol Stability
1–3Strongly AcidicVery FastSlowSN2 (Protonated alkoxy)High
3–5Weakly AcidicFastModerateSN2Moderate
6–8Neutral/Weakly BasicSlowFastSN2 (Deprotonated silanol)Low
> 8Strongly BasicFastVery FastSN2 (Deprotonated silanol)Very Low
Data synthesized from literature reports on silane chemistry.[2]

Table 2: Representative Characterization Data Before and After Modification

ParameterBefore Modification (Bare Nanoparticles)After Modification (Coated Nanoparticles)Implication of Change
Hydrodynamic Diameter (DLS) 105 nm115 nmIncrease indicates the presence of a surface layer.
Polydispersity Index (PDI) 0.3500.150Decrease indicates a more uniform and less aggregated particle population.
Zeta Potential (at pH 7) -25 mV-10 mVShift towards neutral confirms alteration of the surface charge by the carbamate coating.
FTIR Peak (C=O stretch) AbsentPresent at ~1700 cm⁻¹Confirms the presence of the carbamate group on the surface.[1]

Experimental Protocols & Visualizations

Protocol 1: Surface Modification of Silica Nanoparticles

This protocol describes a modified Stöber process for coating silica nanoparticles.

1. Materials:

  • Silica nanoparticles (or a precursor like Tetraethyl Orthosilicate - TEOS)

  • This compound

  • Ethanol (anhydrous)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH, catalyst)

2. Procedure:

  • Nanoparticle Dispersion: Disperse 100 mg of pre-synthesized silica nanoparticles in 50 mL of ethanol. Sonicate the dispersion for 15 minutes to break up any initial agglomerates.

  • Reaction Setup: Place the dispersion in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst & Water Addition: Add 5 mL of deionized water and 1 mL of ammonium hydroxide to the flask while stirring.

  • Silane Preparation: In a separate vial, dissolve the desired amount of this compound in 10 mL of ethanol. The optimal amount must be determined empirically but a starting point is a 1-5% weight ratio relative to the nanoparticles.

  • Coating Reaction: Add the silane solution dropwise to the nanoparticle dispersion over 10 minutes under vigorous stirring.

  • Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Purification: Centrifuge the suspension to pellet the coated nanoparticles. Remove the supernatant and re-disperse the particles in fresh ethanol. Repeat this washing step three times to remove unreacted silane and byproducts.

  • Final Product: After the final wash, disperse the nanoparticles in the desired solvent for storage or further use.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Dispersion 1. Disperse NPs in Ethanol + Sonicate Setup 3. Add Water & Catalyst (NH4OH) Dispersion->Setup Silane_Prep 2. Prepare Silane in Ethanol Addition 4. Add Silane Dropwise Silane_Prep->Addition Setup->Addition Incubate 5. Stir for 12-24 hours Addition->Incubate Wash 6. Centrifuge & Wash with Ethanol (3x) Incubate->Wash Final 7. Final Product: Coated NPs Wash->Final Characterize 8. Characterize (DLS, FTIR, etc.) Final->Characterize

Caption: Workflow for nanoparticle surface modification.

Mechanism of Surface Functionalization

The core of the process is the hydrolysis of the silane followed by its condensation onto the nanoparticle surface.

Mechanism Silane This compound R-Si(OEt)3 Hydrolyzed_Silane Hydrolyzed Silane R-Si(OH)3 Silane->Hydrolyzed_Silane + 3H2O - 3EtOH Coated_NP Coated Nanoparticle NP-O-Si-R Hydrolyzed_Silane->Coated_NP Condensation Nanoparticle Nanoparticle Surface NP-(OH)n Nanoparticle->Coated_NP

Caption: Silane hydrolysis and condensation mechanism.

Troubleshooting Logic Flow

Use this diagram to diagnose issues with nanoparticle aggregation after the coating procedure.

Troubleshooting_Flowchart rect_node rect_node final_node final_node start High Aggregation Post-Modification? check_dls DLS shows large size / high PDI? start->check_dls check_ftir FTIR shows no coating? check_dls->check_ftir Yes sol_coverage Increase silane concentration. Optimize dropwise addition. check_dls->sol_coverage No check_initial Initial NPs well-dispersed? check_ftir->check_initial Yes check_ftir->sol_coverage No sol_disperse Improve initial sonication. Filter before reaction. check_initial->sol_disperse No sol_reaction Check silane purity. Adjust pH/water content. Increase reaction time. check_initial->sol_reaction Yes success Stable Nanoparticles sol_disperse->success sol_reaction->success sol_coverage->success

Caption: Logic diagram for troubleshooting aggregation.

References

Technical Support Center: Ethyl (3-(triethoxysilyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl (3-(triethoxysilyl)propyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly focusing on column chromatography.

Issue 1: Low yield of purified product after column chromatography.

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Before purification, ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting starting material spot is a good indicator.

  • Possible Cause 2: Hydrolysis of the product on the silica gel column. The triethoxysilyl group is susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions.[1][2] Silica gel can be slightly acidic and contain adsorbed water, promoting this side reaction.

    • Solution 1: Use anhydrous conditions. Use anhydrous solvents for your column chromatography and ensure your silica gel is properly dried before use. Running the column under an inert atmosphere (e.g., nitrogen or argon) can also help.

    • Solution 2: Deactivate the silica gel. You can neutralize the acidic sites on the silica gel by pre-treating it with a base, such as triethylamine. A common method is to flush the packed column with the eluent containing a small percentage (e.g., 0.1-1%) of triethylamine before loading the sample.

    • Solution 3: Minimize purification time. A faster elution can reduce the contact time of your compound with the silica gel. Optimize your solvent system for a reasonably fast elution of your product.

  • Possible Cause 3: Product co-eluting with impurities.

    • Solution: Optimize your TLC solvent system to achieve better separation between your product and impurities before scaling up to column chromatography. Test various ratios of hexane and ethyl acetate. A good separation on TLC will translate to a good separation on the column.

Issue 2: The purified product is not pure and shows extra peaks in the NMR spectrum.

  • Possible Cause 1: Presence of unreacted starting materials.

    • Identification: Compare the NMR of your purified product with the NMR spectra of your starting materials (e.g., 3-aminopropyltriethoxysilane or 3-(triethoxysilyl)propyl isocyanate and the corresponding alcohol or amine).

    • Solution: Re-purify the product using a shallower solvent gradient in your column chromatography to improve separation.

  • Possible Cause 2: Presence of hydrolysis and condensation byproducts. The triethoxysilyl group can hydrolyze to form silanols (Si-OH), which can then condense to form siloxanes (Si-O-Si).[1][2]

    • Identification:

      • NMR: Broad peaks in the baseline, especially in the upfield region, can indicate the presence of polymeric siloxane impurities. The appearance of new Si-OH signals might also be observed.

      • FTIR: A broad peak around 3200-3600 cm⁻¹ can indicate the presence of O-H stretching from silanol groups. A peak around 1000-1100 cm⁻¹ can be attributed to Si-O-Si stretching of siloxanes.[2]

    • Solution: As with low yield due to hydrolysis, prevention is key. Use anhydrous conditions and consider deactivating the silica gel. If these byproducts have significantly different polarities, a second column chromatography step with a carefully chosen solvent system might be effective.

  • Possible Cause 3: Residual solvent from purification.

    • Identification: Characteristic peaks of solvents like ethyl acetate or hexane will be visible in the ¹H NMR spectrum. For example, ethyl acetate shows signals around 1.26 (t), 2.05 (s), and 4.12 (q) ppm.

    • Solution: Dry your sample under high vacuum for an extended period to remove residual solvents.

Issue 3: The compound is not moving from the baseline on the TLC plate.

  • Possible Cause: The solvent system is not polar enough.

    • Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. Start with a small increase (e.g., from 10% to 20% ethyl acetate) and gradually increase it until you achieve a good Rf value (ideally between 0.2 and 0.4 for good separation on a column).

Issue 4: The compound runs with the solvent front on the TLC plate.

  • Possible Cause: The solvent system is too polar.

    • Solution: Decrease the polarity of your eluent. In a hexane/ethyl acetate system, increase the proportion of hexane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for this compound?

A1: The most common and effective method for purifying this compound is column chromatography using silica gel with a hexane/ethyl acetate gradient.[2][3] Typical yields after chromatography are in the range of 70-85% with a purity of over 95%.[2][3]

Q2: What are the common impurities I should look out for?

A2: Common impurities include unreacted starting materials such as 3-aminopropyltriethoxysilane or 3-(triethoxysilyl)propyl isocyanate, and byproducts from the hydrolysis and subsequent condensation of the triethoxysilyl group, namely silanols and siloxanes.

Q3: How can I prevent the hydrolysis of my compound during purification?

A3: To prevent hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents, drying the silica gel before use, and running the chromatography under an inert atmosphere. You can also deactivate the silica gel with a base like triethylamine to neutralize its acidic character.

Q4: What are the characteristic analytical signals for pure this compound?

A4:

  • ¹H NMR: Key signals include those for the ethyl group of the carbamate (a triplet around 1.2 ppm for the CH₃ and a quartet around 4.1 ppm for the CH₂) and the protons of the propyl chain and the ethoxy groups on the silicon.

  • FTIR: A strong carbonyl (C=O) stretch for the carbamate group is typically observed around 1700 cm⁻¹.[2]

Q5: My purified product appears as an oil. Is this normal?

A5: Yes, this compound is typically an oily liquid at room temperature.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Data for this compound

Solvent System (Hexane:Ethyl Acetate)Approximate Rf ValueNotes
9:10.2 - 0.3Good for initial separation and column loading.
7:30.5 - 0.6Can be used for faster elution once less polar impurities are removed.
1:1> 0.8Generally too polar for good separation.

Table 2: Summary of Purification Outcomes

Purification MethodTypical YieldTypical PurityKey Considerations
Column Chromatography70-85%[2][3]>95%[2][3]Requires careful control of anhydrous conditions to prevent hydrolysis.
DistillationVariableVariableMay be suitable for some applications, but can lead to decomposition if the compound is not thermally stable.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., Hexane:Ethyl Acetate 9:1).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Equilibration: Elute the packed column with 2-3 column volumes of the initial solvent mixture to ensure it is well-equilibrated.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial solvent mixture. Collect fractions and monitor the separation by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product. A typical gradient might be from Hexane:Ethyl Acetate 9:1 to 7:3.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any remaining traces of solvent.

Mandatory Visualization

Purification_Workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute_nonpolar Elute with Non-polar Solvent (e.g., Hexane:EtOAc 9:1) load->elute_nonpolar collect_impurities Collect Non-polar Impurities elute_nonpolar->collect_impurities elute_polar Increase Polarity (e.g., Hexane:EtOAc 7:3) elute_nonpolar->elute_polar tlc Monitor Fractions by TLC elute_polar->tlc collect_product Collect Product Fractions combine Combine Pure Fractions collect_product->combine tlc->collect_product evaporate Solvent Evaporation combine->evaporate dry Dry under High Vacuum evaporate->dry pure_product Pure Product dry->pure_product

Caption: A typical workflow for the purification of this compound using column chromatography.

Troubleshooting_Tree start Problem with Purification low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product tlc_issue TLC Issue? start->tlc_issue incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes unreacted_sm Unreacted Starting Material? impure_product->unreacted_sm Yes no_movement Spot at Baseline? tlc_issue->no_movement Yes solvent_front Spot at Solvent Front? tlc_issue->solvent_front No hydrolysis Hydrolysis on Column? incomplete_reaction->hydrolysis No check_reaction Check Reaction Monitoring (TLC) incomplete_reaction->check_reaction Yes anhydrous_conditions Use Anhydrous Conditions & Deactivate Silica hydrolysis->anhydrous_conditions Yes hydrolysis_byproducts Hydrolysis/Condensation Byproducts? unreacted_sm->hydrolysis_byproducts No repurify Re-purify with Shallower Gradient unreacted_sm->repurify Yes residual_solvent Residual Solvent? hydrolysis_byproducts->residual_solvent No prevent_hydrolysis Prevent Hydrolysis (see Low Yield branch) hydrolysis_byproducts->prevent_hydrolysis Yes high_vacuum Dry under High Vacuum residual_solvent->high_vacuum Yes increase_polarity Increase Eluent Polarity no_movement->increase_polarity Yes decrease_polarity Decrease Eluent Polarity solvent_front->decrease_polarity Yes

References

Technical Support Center: Characterization of Ethyl (3-(triethoxysilyl)propyl)carbamate Modified Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with surfaces modified by "Ethyl (3-(triethoxysilyl)propyl)carbamate".

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of surfaces modified with this compound.

Problem Potential Cause Recommended Solution
Inconsistent Surface Wetting (Variable Contact Angles) 1. Incomplete surface cleaning.1. Ensure thorough cleaning of the substrate to remove organic residues and contaminants. Plasma or piranha cleaning for silicon-based substrates is recommended.
2. Non-uniform silane coating.2. Optimize coating parameters: ensure anhydrous conditions during deposition, control silane concentration, and use a consistent application method (e.g., spin coating, dip coating).
3. Ambient humidity affecting silanization.3. Perform the silanization reaction in a controlled, low-humidity environment (e.g., a glove box or under an inert atmosphere).[1]
Poor Adhesion of Subsequent Layers 1. Incomplete hydrolysis and condensation of the silane.1. Ensure the presence of a catalytic amount of water in the silanization solution or pre-adsorbed on the surface to facilitate hydrolysis. A post-deposition baking step (e.g., 100-120°C) can promote covalent bond formation.
2. Thick, disordered silane layer.2. Reduce the silane concentration in the deposition solution and shorten the reaction time to promote monolayer formation.
XPS Signal Shows Weak or Absent Nitrogen Peak 1. Inefficient silanization.1. Verify the reactivity of your silane; consider opening a new vial. Re-evaluate the surface preparation and silanization protocol.
2. X-ray beam degradation of the sample.2. Minimize X-ray exposure time and use a neutralizer to reduce charging effects.
AFM Imaging Shows Aggregates and High Roughness 1. Polymerization of the silane in solution.1. Prepare the silane solution immediately before use. Avoid prolonged storage of the solution.
2. Inadequate rinsing after deposition.2. Thoroughly rinse the surface with an appropriate solvent (e.g., ethanol, toluene) to remove physisorbed silane.
Ellipsometry Data Cannot Be Modeled 1. Inhomogeneous layer thickness.1. Improve the coating method to ensure uniformity. Spin coating is often more uniform than dip coating.
2. Incorrect refractive index of the silane layer.2. Assume a refractive index typical for organosilanes (around 1.4-1.5) and allow it to be a fitting parameter in the model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of surface modification with this compound?

A1: The triethoxysilyl group of the molecule hydrolyzes in the presence of water to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups on the substrate surface (e.g., silicon oxide, glass) to form stable covalent Si-O-Si bonds. The ethyl carbamate functional group remains oriented away from the surface, modifying its properties.[2]

Q2: Why is an anhydrous solvent recommended for the silanization solution if water is needed for hydrolysis?

A2: While a small amount of water is necessary for the hydrolysis of the triethoxysilyl groups, an excess of water in the bulk solution can lead to premature self-condensation and polymerization of the silane, resulting in the formation of aggregates that deposit on the surface rather than a uniform monolayer. The required water is often sufficiently provided by the adsorbed water layer on the substrate surface.

Q3: What are the expected functional groups to be detected by FTIR after surface modification?

A3: You should look for the appearance of characteristic peaks for the carbamate group, including the C=O stretching vibration around 1700 cm⁻¹ and the N-H stretching vibration around 3300 cm⁻¹. You may also see changes in the Si-O-Si region around 1100 cm⁻¹.[2]

Q4: How can I confirm the presence of the ethyl carbamate group on the surface?

A4: X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that can confirm the elemental and chemical composition of the modified surface. Look for the presence of a nitrogen (N1s) peak, and high-resolution scans of the carbon (C1s) and silicon (Si2p) regions will provide information about the chemical environment of these elements, confirming the presence of the carbamate and siloxane linkages.

Q5: What is a typical water contact angle for a surface modified with this compound?

A5: The ethyl carbamate group is expected to render the surface more hydrophobic compared to a bare hydroxylated surface. While specific values depend on the substrate and coating quality, a water contact angle in the range of 60-80° can be expected.

Quantitative Data Summary

The following table provides representative quantitative data for surfaces modified with this compound. Please note that these are typical values and may vary depending on the substrate, surface preparation, and deposition conditions.

Parameter Technique Expected Value Range
Water Contact Angle Contact Angle Goniometry60° - 80°
Layer Thickness Ellipsometry1 - 5 nm
Surface Roughness (RMS) Atomic Force Microscopy (AFM)< 1 nm
Nitrogen Atomic Concentration X-ray Photoelectron Spectroscopy (XPS)2% - 8%

Experimental Protocols

Surface Modification Protocol
  • Substrate Cleaning:

    • Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. For silicon wafers or glass slides, a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) treatment for 15 minutes is effective. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Silanization Solution Preparation:

    • Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene or ethanol.

    • Prepare the solution immediately before use to minimize self-condensation.

  • Surface Deposition:

    • Immerse the cleaned and dried substrate in the silane solution for 1-2 hours at room temperature under an inert atmosphere.

    • Alternatively, use spin coating for a more uniform layer.

  • Rinsing:

    • Rinse the substrate sequentially with the anhydrous solvent used for the solution to remove any physisorbed silane.

  • Curing:

    • Bake the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds with the surface and to cross-link the silane layer.

Characterization Protocols
  • Contact Angle Goniometry:

    • Place a 5-10 µL droplet of deionized water on the modified surface.

    • Capture a high-resolution image of the droplet profile.

    • Use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.

    • Measure at least three different spots on the surface to ensure homogeneity.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Perform high-resolution scans of the C1s, O1s, N1s, and Si2p regions.

    • Analyze the N1s peak to confirm the presence of the carbamate group.

    • Deconvolute the C1s spectrum to identify components corresponding to C-C/C-H, C-N, C-O, and O-C=O.

    • Analyze the Si2p spectrum to confirm the formation of Si-O-substrate bonds.

  • Atomic Force Microscopy (AFM):

    • Operate the AFM in tapping mode to minimize sample damage.

    • Scan a 1x1 µm or 5x5 µm area of the surface.

    • Analyze the topography image to assess the uniformity of the coating.

    • Calculate the root-mean-square (RMS) roughness from the height data.

  • Ellipsometry:

    • Measure the change in polarization of light reflected from the surface over a range of wavelengths and incident angles.

    • Model the surface as a layered structure (e.g., substrate/silicon dioxide/silane layer).

    • Fit the experimental data to the model to determine the thickness and refractive index of the silane layer.

Visualizations

Surface_Modification_Workflow cluster_prep Surface Preparation cluster_silanization Silanization cluster_characterization Characterization Substrate Substrate Cleaned Cleaned & Hydroxylated Substrate Substrate->Cleaned Cleaning (e.g., Piranha) Deposition Deposition Cleaned->Deposition Silane This compound Solution Silane->Deposition Rinsing Rinsing Deposition->Rinsing Curing Curing (Baking) Rinsing->Curing Modified_Surface Modified Surface Curing->Modified_Surface XPS XPS Modified_Surface->XPS AFM AFM Modified_Surface->AFM Contact_Angle Contact Angle Modified_Surface->Contact_Angle Ellipsometry Ellipsometry Modified_Surface->Ellipsometry

Caption: Experimental workflow for surface modification and characterization.

Troubleshooting_Tree Start Problem: Inconsistent Results Check_Cleaning Is surface cleaning protocol adequate? Start->Check_Cleaning Check_Silane Is silane solution freshly prepared in anhydrous solvent? Check_Cleaning->Check_Silane Yes Improve_Cleaning Action: Implement rigorous cleaning protocol. Check_Cleaning->Improve_Cleaning No Check_Environment Is deposition environment controlled for humidity? Check_Silane->Check_Environment Yes Prepare_Fresh Action: Prepare fresh silane solution before each use. Check_Silane->Prepare_Fresh No Check_Curing Is post-deposition curing step performed correctly? Check_Environment->Check_Curing Yes Control_Humidity Action: Use glove box or inert atmosphere. Check_Environment->Control_Humidity No Optimize_Curing Action: Ensure correct time and temperature for curing. Check_Curing->Optimize_Curing No Re_evaluate Re-evaluate Experiment Check_Curing->Re_evaluate Yes Improve_Cleaning->Re_evaluate Prepare_Fresh->Re_evaluate Control_Humidity->Re_evaluate Optimize_Curing->Re_evaluate

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

A Comparative Guide to Surface Modification: Ethyl (3-(triethoxysilyl)propyl)carbamate vs. APTES

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces is a critical step in a myriad of research and development applications, from immobilizing biomolecules for assays to enhancing the biocompatibility of medical devices. Silane coupling agents are pivotal in this process, forming a stable bridge between inorganic substrates and organic functional groups. Among the most common aminosilanes is (3-Aminopropyl)triethoxysilane (APTES), valued for its versatility and well-documented protocols. This guide provides a comparative analysis of APTES and a promising alternative, Ethyl (3-(triethoxysilyl)propyl)carbamate, for surface modification applications.

At a Glance: Key Differences and Properties

While both molecules share a triethoxysilyl group for covalent attachment to hydroxylated surfaces, their organic functional heads—a primary amine for APTES and a carbamate for this compound—dictate their reactivity, stability, and suitability for different applications.

PropertyThis compound(3-Aminopropyl)triethoxysilane (APTES)
Molecular Formula C12H27NO5Si[1]C9H23NO3Si
Molecular Weight 293.43 g/mol [1]221.37 g/mol
Functional Group Carbamate (-NHCOO-)Primary Amine (-NH2)
Reactivity The carbamate group offers sites for hydrogen bonding and can be involved in nucleophilic reactions.[2]The primary amine is highly reactive and serves as a nucleophile, readily participating in reactions with aldehydes, carboxylic acids, and isothiocyanates for bioconjugation.
Hydrolytic Stability The carbamate bond is generally stable, and the hydrolysis of the triethoxysilyl group is reported to be slower compared to isocyanate-functionalized silanes.[3]APTES layers can show instability in aqueous buffer solutions over time, with potential for desorption.[4]
Biocompatibility The triethoxysilyl group can enhance bonding with biological tissues, making it suitable for applications in drug delivery and medical device coatings.[3]APTES-functionalized surfaces have been shown to be non-toxic to certain cell types, such as embryonic rat cardiomyocytes, in vitro.
Key Applications Adhesives, sealants, protective coatings, and drug delivery systems.[2]Surface functionalization for biosensors, microarrays, and immobilization of biomolecules.

Performance Comparison: A Data-Driven Overview

Direct, head-to-head comparative studies with extensive quantitative data for this compound are not widely available in peer-reviewed literature. However, we can infer performance characteristics from existing data for each silane.

Performance MetricThis compound(3-Aminopropyl)triethoxysilane (APTES)
Contact Angle Data not readily available in peer-reviewed literature. Expected to create a moderately hydrophilic surface.Varies with deposition conditions. Generally results in a hydrophilic surface, with water contact angles decreasing after silanization. For example, on a hydrophilic silicon surface, the contact angle can increase after APTES deposition, indicating a change in surface chemistry.[4]
Surface Energy Data not readily available.Generally increases the surface energy of hydrophobic substrates, promoting wettability.
Coating Thickness Not extensively reported.Can range from a monolayer (~0.7 nm) to multiple layers (>5 nm) depending on the deposition method (solution vs. vapor phase) and conditions.
Stability The carbamate linkage is generally stable. The siloxane bond stability is expected to be similar to other trialkoxysilanes.Stability can be a concern, especially in aqueous environments at high pH, where hydrolysis of the Si-O-Si bonds can occur, leading to layer degradation.[5]

Reaction Mechanisms and Experimental Workflows

The surface modification process for both silanes involves two key steps: hydrolysis of the ethoxy groups to form reactive silanols, followed by condensation with hydroxyl groups on the substrate surface and with other silane molecules to form a stable siloxane network.

Hydrolysis and Condensation Pathway

cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane R-Si(OCH2CH3)3 Silanol R-Si(OH)3 Silane->Silanol + 3H2O - 3CH3CH2OH Surface Substrate-OH Covalent_Bond Substrate-O-Si(OH)2-R Surface->Covalent_Bond + Silanol Silanol2 R-Si(OH)3 Crosslink R-(HO)2Si-O-Si(OH)2-R Silanol2->Crosslink + Silanol Start Start: Substrate Preparation Clean Substrate Cleaning (e.g., Piranha, Plasma) Start->Clean Hydroxylate Surface Hydroxylation Clean->Hydroxylate Silanization Silanization Step (Solution or Vapor Phase) Hydroxylate->Silanization Rinse Rinsing (to remove unbound silane) Silanization->Rinse Cure Curing/Annealing (to promote cross-linking) Rinse->Cure Characterize Surface Characterization (e.g., XPS, Contact Angle, AFM) Cure->Characterize End Functionalized Surface Characterize->End

References

A Comparative Guide to Silane Coupling Agents: Ethyl (3-(triethoxysilyl)propyl)carbamate in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of materials science, drug delivery, and biomedical engineering, the interface between organic and inorganic materials is a critical determinant of a product's performance and longevity. Silane coupling agents are instrumental in bridging this gap, creating a stable and durable bond between dissimilar materials.[1][2][3][4][5] This guide provides an in-depth comparison of Ethyl (3-(triethoxysilyl)propyl)carbamate with other common silane coupling agents, supported by experimental data and detailed protocols.

Introduction to Silane Coupling Agents

Silane coupling agents are a class of organosilicon compounds that act as molecular bridges between inorganic and organic materials.[1][4][6] Their bifunctional nature, possessing both an inorganic-reactive group (typically an alkoxy group) and an organic-reactive group, allows them to form strong covalent bonds at the interface, thereby enhancing adhesion, dispersion, and overall composite performance.[3][6][7]

The general mechanism involves the hydrolysis of the alkoxy groups in the presence of water to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of an inorganic substrate (like glass, metal, or silica) to form a stable siloxane bond (Si-O-Substrate). The organofunctional group is then available to react or physically entangle with an organic polymer matrix.[2][6][8][9]

This compound: A Profile

This compound is an organosilicon compound featuring a triethoxysilyl group for inorganic surface bonding and a carbamate functional group.[6][8][10][11] The presence of the carbamate group imparts unique properties, including the potential for hydrogen bonding and specific interactions in biological systems.[8]

Molecular Structure: C12H27NO5Si[6][10][11]

Key Features:

  • Dual Functionality: The triethoxysilyl group reacts with inorganic surfaces, while the carbamate group can interact with organic polymers.[6][8]

  • Adhesion Promotion: It enhances the adhesion between organic polymers and inorganic substrates.[6]

  • Biocompatibility: The carbamate group can be advantageous in biomedical applications, such as drug delivery systems and biocompatible coatings.[2][6]

  • Controlled Hydrolysis: The hydrolysis rate of the ethyl carbamate derivative is slower than some other silanes, which can be beneficial in controlled-release systems.[8]

Mechanism of Action: The primary mechanism involves the hydrolysis of the triethoxysilyl groups to form silanols, which then condense with surface hydroxyls on an inorganic substrate. The ethyl carbamate tail can then interact with an organic matrix through hydrogen bonding or other secondary interactions.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_interaction Organic Interaction Silane This compound (R-Si(OEt)3) Water + 3 H2O Silanol R-Si(OH)3 + 3 EtOH Surface Inorganic Substrate with -OH groups Silanol->Surface Condensation BondedSilane R-Si(O-Substrate)3 + 3 H2O Polymer Organic Polymer BondedSilane->Polymer Interaction Composite Adhesion/Composite Formation

Caption: Mechanism of this compound action.

Performance Comparison with Other Silane Coupling Agents

The choice of a silane coupling agent is dictated by the specific polymer matrix and inorganic substrate being used.[12] Different organofunctional groups offer varying levels of reactivity, adhesion, and stability. Below is a comparison of this compound with other common classes of silane coupling agents.

Silane Functional GroupRepresentative AgentApplicationAdhesion Strength (Shear Bond Strength)Wettability (Contact Angle)Key Characteristics
Carbamate This compoundAdhesives, coatings, drug deliveryData not readily available in direct comparative studiesHydrophobic nature after application[13]Good biocompatibility potential, controlled hydrolysis.[6][8]
Amino 3-Aminopropyltriethoxysilane (APTES)Adhesives, coatings, composites7.5 MPa (to silica-coated titanium)[14]Generally increases wettability (hydrophilic)Good adhesion to a wide range of surfaces, can act as a catalyst for hydrolysis.[15] However, it can be less stable than other silanes.[16]
Methacryloxy 3-Methacryloyloxypropyltrimethoxysilane (MPTMS)Dental composites, polymer composites14.2 MPa (to silica-coated titanium)[14]Reduces wettability (hydrophobic)[13]Covalently bonds with unsaturated polymers like polyesters and acrylics.[17]
Acryloxy 3-AcryloyloxypropyltrimethoxysilanePolymer composites14.8 MPa (to silica-coated titanium)[14]Data not readily availableSimilar to methacryloxy silanes, offers good bonding to acrylic resins.[17]
Epoxy 3-Glycidoxypropyltrimethoxysilane (GPTMS)Adhesives, coatings for epoxy resinsGenerally provides good adhesionData not readily availableReacts with epoxy, phenolic, and other resins.[12]
Vinyl Vinyltrimethoxysilane (VTMS)Crosslinking polyethylene, polyolefin compositesGenerally lower than functional silanesData not readily availableUsed for crosslinking and as a moisture scavenger.
Mercapto 3-Mercaptopropyltrimethoxysilane (MPTS)Rubber compounding, adhesives for metalsGood adhesion to metals like copper and aluminum[18][19]Data not readily availableExcellent for sulfur-cured elastomers and noble metals.

Note: Adhesion strength and wettability are highly dependent on the substrate, polymer matrix, and experimental conditions. The data presented is for comparative purposes based on available literature.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate evaluation of silane coupling agent performance.

1. Silane Solution Preparation and Surface Treatment

  • Objective: To apply a uniform layer of the silane coupling agent to the inorganic substrate.

  • Protocol:

    • Prepare a 95% ethanol / 5% water solution.

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid (this step is omitted for amino-functional silanes).[20]

    • Add the silane coupling agent to the solution with stirring to a final concentration of 1-2% by volume.[13][14][20]

    • Allow the solution to hydrolyze for at least 5 minutes.[13][20]

    • Clean the inorganic substrate (e.g., glass slides, titanium plates) by sonicating in acetone, followed by ethanol, and then deionized water. Dry the substrate with nitrogen gas.

    • Immerse the cleaned substrate in the silane solution for 1-2 minutes with gentle agitation.[20]

    • Rinse the substrate with ethanol to remove excess silane.[20]

    • Cure the silanized substrate in an oven at 110-120°C for 10-30 minutes or at room temperature for 24 hours.[20]

G Start Start Prepare_Solution Prepare Silane Solution (95% EtOH, 5% H2O, pH 4.5-5.5) Start->Prepare_Solution Add_Silane Add Silane (1-2% vol) Prepare_Solution->Add_Silane Hydrolyze Allow Hydrolysis (5 min) Add_Silane->Hydrolyze Clean_Substrate Clean Substrate (Acetone, EtOH, DI Water) Hydrolyze->Clean_Substrate Immerse Immerse Substrate (1-2 min) Clean_Substrate->Immerse Rinse Rinse with Ethanol Immerse->Rinse Cure Cure (110°C for 10-30 min or RT for 24h) Rinse->Cure End End Cure->End

Caption: Experimental workflow for surface silanization.

2. Adhesion Strength Measurement (Shear Bond Strength Test)

  • Objective: To quantify the adhesive bond strength between the silanized substrate and a polymer matrix.

  • Protocol:

    • Prepare silanized substrates as described above.

    • Apply a polymer resin (e.g., a dental composite or epoxy adhesive) to the center of the silanized surface, typically in the form of a small cylinder.[14][21]

    • Cure the polymer according to the manufacturer's instructions (e.g., photo-polymerization for dental resins).[14][21]

    • Store the samples under specific conditions (e.g., dry at 37°C for 24 hours, or subject to thermocycling to simulate aging).[14][21]

    • Mount the sample in a universal testing machine equipped with a shear testing apparatus.

    • Apply a shear force to the base of the polymer cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure.

    • Record the load at failure and calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded area.

3. Wettability Assessment (Contact Angle Measurement)

  • Objective: To evaluate the change in surface energy of the substrate after silanization.

  • Protocol:

    • Prepare silanized substrates as described above.

    • Place the substrate on the stage of a contact angle goniometer.

    • Dispense a small droplet of a probe liquid (e.g., deionized water) onto the surface.[13]

    • Capture an image of the droplet and use software to measure the angle between the liquid-solid interface and the liquid-vapor interface.

    • A higher contact angle indicates a more hydrophobic (lower surface energy) surface, while a lower contact angle indicates a more hydrophilic (higher surface energy) surface.

Conclusion

This compound presents a valuable option within the diverse family of silane coupling agents, particularly for applications requiring biocompatibility and controlled reactivity. While direct quantitative comparisons of its adhesion performance with other silanes are not as prevalent in the literature, its unique carbamate functionality suggests its utility in specialized areas like biomedical coatings and drug delivery systems.

The selection of an appropriate silane coupling agent remains a critical, application-specific decision. For applications requiring covalent bonding to unsaturated polymer matrices, methacryloxy and acryloxy silanes demonstrate superior adhesion.[14][17] Amino silanes offer versatility and strong adhesion to a variety of substrates, though their stability can be a concern.[16][22] this compound, with its distinct properties, warrants consideration for advanced applications where its specific chemical functionalities can be leveraged to achieve desired interfacial properties. Further research with direct, quantitative comparisons will be beneficial in fully elucidating its performance characteristics relative to other established silane coupling agents.

References

Comparative analysis of "Ethyl (3-(triethoxysilyl)propyl)carbamate" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Ethyl (3-(triethoxysilyl)propyl)carbamate Derivatives for Advanced Research Applications

This compound and its derivatives are versatile organosilicon compounds that serve as crucial coupling agents and surface modifiers in a wide array of scientific and industrial applications. Their dual functionality, featuring a triethoxysilyl group for inorganic substrate bonding and a modifiable carbamate group for interaction with organic materials, makes them ideal candidates for enhancing the performance of composites, coatings, and biomedical devices. This guide provides a comparative analysis of key derivatives, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Performance Comparison of Derivatives

The performance of this compound derivatives is tailored by the functional group attached to the carbamate nitrogen. This section compares three key derivatives: an acrylate, a methacrylate, and a carvacrol-functionalized derivative, highlighting their distinct advantages in specific applications.

Derivative NameFunctional GroupKey Application AreasPerformance Advantages
Triethoxysilylpropylcarbamate Ethyl Acrylate AcrylateCoatings, Adhesives, Photocrosslinkable PolymersFast polymerization, good flexibility, enhanced adhesion to inorganic substrates like glass and metal.[1]
Triethoxysilylpropylcarbamate Ethyl Methacrylate MethacrylateDental Composites, Orthopedic Implants, Gas Separation MembranesHigh reactivity in radical polymerization, improved durability and water repellency of materials.[1]
Carvacrol-functionalized (3-(triethoxysilyl)propyl)carbamate CarvacrolDrug Delivery, Antimicrobial SurfacesControlled, enzyme-triggered release of the active compound (carvacrol), covalent bonding to a silica matrix for a stable delivery system.[2]

Experimental Data: Adhesion and Mechanical Properties

The choice of silane coupling agent significantly impacts the mechanical properties and interfacial adhesion of composite materials. The following table summarizes shear bond strength data for different silane coupling agents, including a urea-functionalized derivative analogous to the carbamate structure, when bonding a bis-GMA resin to silicatized titanium.

Silane Coupling Agent (1.0 vol.%)Cross-linker (1,2-bis-(triethoxysilyl)ethane)Shear Bond Strength (MPa) - Thermo-cycled
3-MethacryloyloxypropyltrimethoxysilaneWith10.4 ± 3.5
[3-(triethoxysilyl)propyl]ureaWithout4.5 ± 1.0
N-[3-(trimethoxysilyl)propyl]ethylenediamineWithout4.5 ± 1.4

Data adapted from a study on bonding resins to silicatized titanium. The [3-(triethoxysilyl)propyl]urea is presented as a structural analog to demonstrate the performance of a carbamate-like linkage.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the synthesis of a functionalized carbamate silane and the evaluation of its performance.

Protocol 1: Synthesis of Carvacrol-Functionalized (3-(triethoxysilyl)propyl)carbamate

This protocol describes the synthesis of a carvacrol-bearing alkoxysilane used for creating hybrid silica nanoparticles for controlled drug release.[2]

Materials:

  • Carvacrol

  • 3-(triethoxysilyl)propyl isocyanate (TESPIC)

  • Anhydrous toluene

  • Triethylamine (catalyst)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve carvacrol in anhydrous toluene.

  • Add a catalytic amount of triethylamine to the solution.

  • Slowly add 3-(triethoxysilyl)propyl isocyanate (TESPIC) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using FT-IR spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting carvacrol-functionalized silane can be further purified by vacuum distillation if necessary.

Protocol 2: Evaluation of Adhesion Strength of Silane-Treated Substrates

This protocol outlines a method for assessing the shear bond strength of a resin bonded to a silane-treated inorganic substrate.[3]

Materials:

  • Inorganic substrate (e.g., titanium plates, glass slides)

  • Silane coupling agent solution (e.g., 1.0 vol% in 95% ethanol)

  • Bis-GMA based resin

  • Photopolymerization unit

  • Universal testing machine for shear bond strength measurement

  • Thermocycler (for durability testing)

Procedure:

  • Clean the substrate surface by sonicating in acetone, ethanol, and deionized water, followed by drying.

  • Silicatize the substrate surface if required (e.g., for titanium).

  • Apply the silane solution to the cleaned substrate surface and allow it to react for a specified time (e.g., 60 seconds).

  • Gently air-dry the silanized surface to remove the solvent.

  • Apply the bis-GMA resin to the treated surface in a standardized mold.

  • Photopolymerize the resin according to the manufacturer's instructions.

  • For durability testing, subject the bonded samples to thermocycling (e.g., 6000 cycles between 5°C and 55°C).

  • Measure the shear bond strength using a universal testing machine at a constant crosshead speed.

Visualizing Methodologies

Diagrams illustrating workflows and molecular interactions are essential for clarity in scientific communication.

Synthesis and Application Workflow

The following diagram illustrates the general workflow from the synthesis of a functionalized this compound derivative to its application in surface modification and performance testing.

G cluster_synthesis Synthesis of Functionalized Carbamate Silane cluster_application Surface Modification and Composite Fabrication cluster_testing Performance Evaluation S1 React this compound with a functional precursor S2 Purification of the functionalized silane S1->S2 A1 Apply silane solution to inorganic substrate S2->A1 Functionalized Silane A2 Hydrolysis and condensation to form siloxane bonds A1->A2 A3 Incorporate into polymer matrix A2->A3 T1 Mechanical Testing (e.g., Shear Bond Strength) A3->T1 T2 Surface Characterization (e.g., Contact Angle) A3->T2 T3 Application-Specific Testing (e.g., Drug Release Assay) A3->T3

Caption: Workflow for synthesis, application, and evaluation of carbamate silanes.

Mechanism of Surface Coupling

This diagram illustrates the chemical mechanism by which the triethoxysilyl group of the carbamate derivative bonds to an inorganic substrate.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_bonding Interfacial Bonding H1 R-Si(OEt)3 + H2O H2 R-Si(OEt)2(OH) + EtOH H1->H2 Catalyst C1 R-Si(OEt)2(OH) + Substrate-OH H2->C1 C2 R-Si(OEt)2-O-Substrate + H2O C1->C2 Forms stable covalent bond B2 R (Functional Group) C2->B2 B1 Polymer Matrix B1->B2 Interacts with

Caption: Mechanism of silane coupling to an inorganic substrate.

References

Performance Evaluation of Ethyl (3-(triethoxysilyl)propyl)carbamate Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of "Ethyl (3-(triethoxysilyl)propyl)carbamate" (ETSC) coatings with alternative surface treatments. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance indicators, details experimental methodologies, and visualizes critical processes to aid in the selection of appropriate coating materials.

Introduction to this compound (ETSC)

This compound is a versatile organosilane coupling agent known for its ability to form stable bonds between organic and inorganic materials. Its molecular structure features a triethoxysilyl group that can hydrolyze to form silanol groups, which then condense to create a durable siloxane network on the substrate. The carbamate functional group provides sites for further chemical interactions, making ETSC an attractive candidate for various applications, including adhesion promotion, corrosion protection, and the development of biocompatible surfaces for medical devices.

Performance Comparison

While direct quantitative comparative studies on ETSC coatings are limited in publicly available literature, this section provides a summary of the expected performance based on its chemical properties and compares it with established alternative coatings for which experimental data is available.

Adhesion Strength

ETSC is primarily used to enhance the adhesion of subsequent coating layers to a substrate. The formation of covalent bonds between the silane and the substrate, as well as the potential for interpenetrating networks with the topcoat, leads to a significant improvement in adhesion.

Table 1: Comparison of Adhesion Strength of Different Coating Systems on Steel

Coating SystemSubstrateAdhesion Strength (MPa)Test Method
ETSC (Expected) Carbon SteelHigh (qualitative)ASTM D4541
Epoxy Coating Mild Steel3.4 - 5.3[1]Pull-off Test
Amine-functional Silane (APS) + Epoxy Mild Steel5.3[1]Pull-off Test
Epoxy-modified Silicone with Silane Epoxy PrimerShear Strength: 0.37[2]Shear Test
Corrosion Resistance

The dense, cross-linked siloxane network formed by ETSC can act as a physical barrier to corrosive agents. Its ability to improve the adhesion of protective topcoats also contributes significantly to the overall corrosion resistance of the coating system.

Table 2: Comparison of Corrosion Performance of Different Silane Coatings on Carbon Steel in 4.5 wt% NaCl Solution

Coating SystemCorrosion Current Density (jcorr) (A/cm²)Corrosion Potential (Ecorr) (V vs. Ag/AgCl)Protection Efficiency (%)
Uncoated Carbon Steel 1.2 x 10⁻⁵-0.75-
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) 4.8 x 10⁻⁸-0.6299.6[3]
1,2-Bis(triethoxysilyl)ethane (BTSE) 1.1 x 10⁻⁷-0.6599.1[3]
Vinyltriethoxysilane (VTES) 8.5 x 10⁻⁶-0.7329.2[3]
ETSC (Expected) Low (qualitative)More positive than uncoated (qualitative)High (qualitative)

Note: While specific corrosion data for ETSC is not available, its barrier-forming and adhesion-promoting properties suggest a high level of corrosion protection, likely comparable to other high-performance silanes like TESPT and BTSE.

Biocompatibility

ETSC's ability to form stable, inert surfaces makes it a candidate for biomedical applications where biocompatibility is crucial. The cytotoxicity of a material is a key indicator of its biocompatibility.

Table 3: Comparison of In Vitro Cytotoxicity of Materials for Medical Devices

Material/CoatingCell Viability (%)Cytotoxicity Classification (ISO 10993-5)
ETSC-coated surface (Expected) > 70%Non-cytotoxic
Non-cytotoxic control (e.g., Polyethylene) ~100%Non-cytotoxic
Cytotoxic control (e.g., PVC with organotin) < 70%Cytotoxic
Antimicrobial Polymer Coating > 80%[4]Non-cytotoxic[4]

Note: Based on the general use of silanes in biocompatible coatings, ETSC is expected to be non-cytotoxic. According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Adhesion Testing: Pull-Off Method (ASTM D4541)

This method measures the force required to pull a specified diameter of coating away from its substrate.

1. Preparation of Test Surface:

  • Select a flat, representative area of the coated substrate.
  • Clean the surface of any contaminants.

2. Dolly Preparation and Attachment:

  • Select a dolly of the appropriate size (e.g., 20 mm diameter).
  • Abrade the bonding face of the dolly and clean it with a solvent.
  • Prepare a suitable two-component epoxy adhesive.
  • Apply a uniform layer of adhesive to the dolly face.
  • Press the dolly onto the prepared test surface and remove any excess adhesive.
  • Allow the adhesive to cure according to the manufacturer's instructions.

3. Testing Procedure:

  • If required, score around the dolly through the coating to the substrate.
  • Attach the pull-off adhesion tester to the dolly.
  • Apply a tensile force at a constant rate (e.g., 1 MPa/s).
  • Record the force at which the dolly detaches.
  • Examine the dolly face and the test surface to determine the nature of the failure (adhesive, cohesive, or substrate failure).

Corrosion Resistance: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to evaluate the barrier properties and corrosion resistance of coatings.

1. Sample Preparation:

  • Coat the metallic substrate (e.g., carbon steel, aluminum) with the desired coating system and allow it to cure completely.
  • Define a specific exposure area on the coated sample.

2. Electrochemical Cell Setup:

  • Use a three-electrode setup consisting of the coated sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
  • Immerse the electrodes in a corrosive electrolyte (e.g., 3.5 wt% NaCl solution).

3. Measurement:

  • Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
  • Measure the impedance response of the system.
  • Analyze the data using Nyquist and Bode plots to determine coating capacitance and pore resistance, which are indicative of the coating's barrier properties.

Biocompatibility: In Vitro Cytotoxicity (ISO 10993-5)

This standard describes tests to assess the in vitro cytotoxicity of medical device materials. The MTT assay is a common quantitative method.

1. Preparation of Material Extracts:

  • Sterilize the ETSC-coated material according to standard procedures.
  • Incubate the material in a cell culture medium at 37°C for a specified period (e.g., 24 hours) to create an extract.

2. Cell Culture:

  • Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and incubate until a sub-confluent monolayer is formed.

3. Exposure to Extracts:

  • Remove the culture medium and replace it with the prepared material extracts.
  • Include negative (non-cytotoxic) and positive (cytotoxic) controls.
  • Incubate the cells with the extracts for 24-72 hours.

4. MTT Assay:

  • After incubation, add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.
  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate cell viability as a percentage relative to the negative control.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the performance evaluation of ETSC coatings.

Hydrolysis_and_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation & Crosslinking ETSC This compound (R-Si(OEt)3) Silanol Silanol (R-Si(OH)3) ETSC->Silanol + 3H2O - 3EtOH SiloxaneNetwork Cross-linked Siloxane Network (-O-Si-O-) on Substrate Silanol->SiloxaneNetwork - H2O

Caption: Hydrolysis and condensation of ETSC to form a siloxane network.

Adhesion_Mechanism Topcoat Organic Topcoat (e.g., Epoxy, Polyurethane) ETSC_Layer ETSC Coupling Agent Layer Topcoat->ETSC_Layer Covalent Bonding & Interpenetrating Network Substrate Inorganic Substrate (e.g., Steel, Aluminum, Glass) ETSC_Layer->Substrate Covalent Siloxane Bonds (Si-O-Substrate)

Caption: Mechanism of adhesion promotion by ETSC coatings.

Experimental_Workflow_Biocompatibility Start Start: ETSC-Coated Material Sterilization Sterilization Start->Sterilization Extraction Material Extraction (ISO 10993-12) Sterilization->Extraction Exposure Exposure of Cells to Extract Extraction->Exposure Cell_Culture Cell Seeding & Culture (e.g., L929 Fibroblasts) Cell_Culture->Exposure MTT_Assay MTT Assay for Cell Viability (ISO 10993-5) Exposure->MTT_Assay Analysis Data Analysis: % Cell Viability vs. Control MTT_Assay->Analysis Result Determine Cytotoxicity Analysis->Result

Caption: Experimental workflow for in vitro cytotoxicity testing.

References

The Efficacy of Ethyl (3-(triethoxysilyl)propyl)carbamate as a Surface Modifier: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a silane coupling agent is critical for optimizing the interface between organic and inorganic materials. This guide provides a comparative analysis of Ethyl (3-(triethoxysilyl)propyl)carbamate, a versatile organosilicon compound, against other common silane coupling agents. By examining its interaction with various substrates, this document aims to provide objective data to inform material selection and experimental design.

This compound is a dual-function molecule featuring a triethoxysilyl group for inorganic surface reactivity and a carbamate group for interaction with organic polymers.[1] This structure allows it to act as a molecular bridge, enhancing adhesion and creating stable composite materials.[2] Its mechanism of action involves the hydrolysis of the triethoxysilyl groups in the presence of water to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, such as silica, glass, and metal oxides, to form durable siloxane bonds (Si-O-Si).[1] The ethyl carbamate functionality provides compatibility and potential for hydrogen bonding or covalent linkage with organic matrices like polyurethane.[1]

Comparative Performance Analysis

While direct, side-by-side quantitative data for this compound against other silanes under identical conditions is limited in publicly available literature, we can infer its performance based on studies of similar silanes. The following tables summarize typical performance data for various silane coupling agents on different substrates. This data provides a benchmark for estimating the potential performance of this compound.

Table 1: Comparison of Shear Bond Strength with Alternative Silane Coupling Agents

Silane Coupling AgentSubstratePolymer MatrixShear Bond Strength (MPa)Reference
(Data for comparative context)
3-Aminopropyltriethoxysilane (APTES)TinPolyurethane>95% Adhesion (qualitative)
N/A (No Silane)TinPolyurethane6.75% Delamination (qualitative)
Methacrylate-based silane (MPS)TinPolyurethane AcrylateImproved Adhesion (qualitative)
Silane + SBU AdhesiveCompositeComposite69.6 ± 3.3[3]
Silane + CSE AdhesiveCompositeComposite63.9 ± 3.7[3]
Resin Pre-coatingTitaniumCarbon Fiber Composite20.73[4][5]
KH-550 (Aminosilane)TitaniumCarbon Fiber Composite~12.7[4][5]
P-APTESSteelSilicone Resin~1.2[6]
P-HD103 (Aminosilane)SteelSilicone Resin~2.5[6]

Table 2: Comparison of Water Contact Angles on Silanized Glass Surfaces

Silane Coupling AgentSubstrateWater Contact Angle (°)Reference
(Data for comparative context)
Untreated GlassGlass~30-40[7]
Chlorotrimethylsilane (CTMS)Glass80 ± 3[8]
Sigmacote™Glass84 ± 2[8]
3-Aminopropyltriethoxysilane (APTES)Glass94 ± 8 (initially), 54 ± 14 (after water immersion)[8]
Octadecyltrichlorosilane (OTS)Glass~110[9]
Perfluorooctyltrichlorosilane (PFOTS)Glass~105[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for key experiments related to surface modification with silane coupling agents.

Protocol 1: Silanization of Glass Substrates

This protocol describes a common method for modifying glass surfaces with a silane coupling agent like this compound.

  • Substrate Cleaning:

    • Immerse glass slides in a 1:1 (v/v) solution of methanol and concentrated hydrochloric acid for 30 minutes.

    • Rinse thoroughly with deionized water.

    • Immerse the slides in concentrated sulfuric acid for 30 minutes.

    • Rinse thoroughly with deionized water.

    • Store in gently boiling deionized water until use.

  • Silanization Solution Preparation:

    • Prepare a 2% (v/v) solution of this compound in a suitable solvent such as ethanol or toluene. For hydrolysis, a small amount of water (e.g., 5% of the silane volume) can be added to the ethanol-based solution.

  • Surface Modification:

    • Immerse the cleaned and dried glass slides in the silanization solution for a specified time (e.g., 2 to 60 minutes).

    • Alternatively, spin-coat the solution onto the substrate.

    • Rinse the slides with the solvent to remove excess silane.

    • Cure the slides in an oven at a specified temperature (e.g., 110-120°C) for a set duration (e.g., 30-60 minutes) to promote the formation of covalent bonds.

Protocol 2: Shear Bond Strength Testing

This protocol outlines a method to quantify the adhesion strength of a polymer to a silanized substrate.

  • Substrate Preparation:

    • Prepare and silanize the substrate according to Protocol 1.

  • Bonding:

    • Apply a controlled layer of the desired polymer (e.g., polyurethane, epoxy) onto the silanized surface.

    • Cure the polymer according to the manufacturer's instructions.

  • Testing:

    • Use a universal testing machine equipped with a shear testing fixture.

    • Apply a shear force to the bonded interface at a constant crosshead speed (e.g., 1 mm/min) until failure.

    • Record the maximum load at failure.

    • Calculate the shear bond strength by dividing the maximum load by the bonded area.

Protocol 3: Water Contact Angle Measurement

This protocol is used to assess the hydrophobicity or hydrophilicity of the modified surface.

  • Sample Preparation:

    • Prepare and silanize the substrate according to Protocol 1.

  • Measurement:

    • Place a small droplet of deionized water (typically 1-5 µL) onto the silanized surface.

    • Use a goniometer or a contact angle measurement system to capture an image of the droplet.

    • Analyze the image to determine the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

    • Perform measurements at multiple locations on the surface to ensure statistical relevance.

Visualizing the Interaction

The following diagrams illustrate the key processes involved in the surface modification with this compound.

G cluster_hydrolysis Hydrolysis Silane Ethyl (3-(triethoxysilyl)propyl)carbamate Silanol Silanol Groups (Si-OH) Silane->Silanol + H₂O Water Water (H₂O) Ethanol Ethanol Silanol->Ethanol releases

Caption: Hydrolysis of this compound.

G cluster_condensation Condensation and Bonding Silanol Hydrolyzed Silane (with Si-OH groups) Siloxane Covalent Siloxane Bond (Si-O-Substrate) Silanol->Siloxane + -OH (surface) Substrate Inorganic Substrate (e.g., Glass, SiO₂) Hydroxyl Surface Hydroxyl Groups (-OH) Carbamate Carbamate Group (-NHCOO-) Siloxane->Carbamate Organofunctional Tail Polymer Organic Polymer Interaction Interfacial Adhesion Polymer->Interaction Carbamate->Interaction interacts with

Caption: Surface binding and polymer interaction mechanism.

G cluster_workflow Experimental Workflow Start Start Clean Substrate Cleaning Start->Clean Silanize Silanization Clean->Silanize Cure Curing Silanize->Cure Characterize Surface Characterization (Contact Angle, XPS, FTIR) Cure->Characterize Bond Polymer Application & Curing Cure->Bond Test Adhesion Testing Bond->Test End End Test->End

Caption: A typical experimental workflow for surface modification and testing.

References

Mechanical testing of composites with "Ethyl (3-(triethoxysilyl)propyl)carbamate"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Silane Coupling Agents in Composite Materials

An Objective Comparison of the Performance of Ethyl (3-(triethoxysilyl)propyl)carbamate and Alternative Silane Coupling Agents in Polymer Composites, Supported by Experimental Data.

For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate coupling agent is critical for enhancing the mechanical performance of composite materials. This guide provides a comparative overview of this compound and other commonly used silane coupling agents.

This compound is an organosilicon compound that acts as a coupling agent to improve adhesion between organic and inorganic materials. Its dual functionality allows it to bond with polymers while also reacting with inorganic surfaces like glass or metal oxides, making it beneficial for creating composite materials that require strong interfacial adhesion.

While the theoretical benefits of this compound as a coupling agent are understood, a comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative data on the mechanical properties of composites formulated with this particular silane. Therefore, this guide will present available experimental data for several widely used alternative silane coupling agents to provide a benchmark for performance. The data presented is for various composite systems and should be considered as a reference for the potential impact of silane coupling agents on mechanical properties.

Comparative Mechanical Properties of Composites with Alternative Silane Coupling Agents

The following tables summarize the mechanical properties of polymer composites treated with common alternative silane coupling agents. These agents include 3-aminopropyltriethoxysilane (APTES), 3-methacryloxypropyltrimethoxysilane (MPTMS), and N-[3-(Trimethoxysilyl)propyl]ethylenediamine. The data is compiled from various studies and illustrates the typical improvements observed in tensile and flexural properties.

Table 1: Tensile Properties of Various Polymer Composites with Silane Coupling Agents

Composite SystemSilane Coupling AgentFiller/Reinforcement ContentTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Polypropylene/Waste CementUntreated50 phr~20~1.6~3
Polypropylene/Waste Cement3-Aminopropyltriethoxysilane50 phr~25~2.2~2.5
Epoxy/Carbon FiberUntreated-~650~55-
Epoxy/Carbon Fiber0.5 wt% APTES-~700~64-
Polyurethane/GrapheneUntreated-~10-~800
Polyurethane/Graphene0.2 wt% APTES Functionalized Graphene-~32.7-~1374
Epoxy/Silicate NanofillersUntreated-~70--
Epoxy/Dicalcium Silicate3%-~92--
LLDPE/PVA/KenafUntreated40 phr~20~0.8-
LLDPE/PVA/KenafTMS40 phr~28~1.4-

Table 2: Flexural Properties of Various Polymer Composites with Silane Coupling Agents

Composite SystemSilane Coupling AgentFiller/Reinforcement ContentFlexural Strength (MPa)Flexural Modulus (GPa)
Polypropylene/Waste CementUntreated50 phr~35~1.8
Polypropylene/Waste Cement3-Aminopropyltriethoxysilane50 phr~45~2.0
PMMA/AluminaUntreated10 mass%100.33.14
PMMA/Alumina0.1 mass% MPTMS10 mass%117.8[1]3.89[1]
Epoxy/Carbon FiberUntreated-~750~50
Epoxy/Carbon Fiber0.5 wt% APTES-~807~58
Nanofill Composite--~160-
Nanohybrid Composite--~130-

Experimental Protocols

The following sections detail the standard methodologies for the key mechanical tests cited in the tables. These protocols are based on internationally recognized standards from ASTM International.

Tensile Testing Protocol (Based on ASTM D3039)

This test method is used to determine the in-plane tensile properties of polymer matrix composite materials.[2][3][4][5][6]

  • Specimen Preparation:

    • Specimens are typically cut into a constant rectangular cross-section. A common size is 25 mm in width and 250 mm in length.[2][4]

    • Optional tabs may be bonded to the ends of the specimen to prevent damage from the grips.[4]

  • Test Procedure:

    • The specimens are placed in the grips of a Universal Test Machine at a specified grip separation.[2][4]

    • The test is conducted at a constant crosshead speed, typically 2 mm/min, to achieve failure within 1 to 10 minutes.[2][3][4]

    • A tensile force is applied until the specimen fails.[2]

    • An extensometer or strain gauge is used to measure elongation and determine the tensile modulus.[2][4]

  • Data Acquisition:

    • The force required to break the specimen and the elongation are recorded.

    • A stress-strain diagram is generated to calculate tensile strength, tensile modulus, and ultimate tensile strain.[3]

ASTM_D3039_Workflow cluster_prep Specimen Preparation cluster_testing Tensile Test cluster_analysis Data Analysis p1 Cut rectangular specimen (e.g., 25mm x 250mm) p2 Bond tabs to ends (optional) p1->p2 t1 Mount specimen in Universal Test Machine p2->t1 Conditioned Specimen t2 Attach extensometer/ strain gauge t1->t2 t3 Apply tensile load at constant speed (e.g., 2 mm/min) t2->t3 t4 Pull until failure t3->t4 a1 Record breaking force and elongation t4->a1 Raw Data a2 Generate stress-strain curve a1->a2 a3 Calculate: - Tensile Strength - Tensile Modulus - Ultimate Tensile Strain a2->a3

Caption: Workflow for Tensile Testing of Polymer Composites (ASTM D3039).

Flexural Testing Protocol (Based on ASTM D790)

This test method is used to determine the flexural properties of unreinforced and reinforced plastics and electrical insulating materials.[7][8][9][10][11]

  • Specimen Preparation:

    • Specimens are typically rectangular bars. A common size for molded plastics is 12.7 mm wide, 3.2 mm thick, and 127 mm long.[7]

  • Test Procedure:

    • The test is performed using a three-point bending setup on a Universal Test Machine.[7]

    • The specimen is placed on two supports with a specified span, and a load is applied to the center.[8][9]

    • The support span is typically 16 times the specimen thickness.[7]

    • The load is applied at a constant crosshead speed, which is proportional to the specimen's thickness.[7]

    • The test is stopped when the specimen breaks or reaches 5% strain.[8][9]

  • Data Acquisition:

    • The load and deflection are recorded.

    • Flexural strength and flexural modulus are calculated from the stress-strain curve.

ASTM_D790_Workflow cluster_prep Specimen Preparation cluster_testing Flexural Test cluster_analysis Data Analysis p1 Prepare rectangular bar specimen (e.g., 12.7mm x 3.2mm x 127mm) t2 Place specimen on supports p1->t2 Test Specimen t1 Set up 3-point bend fixture on Universal Test Machine t1->t2 t3 Apply load to center at constant speed t2->t3 t4 Continue until break or 5% strain t3->t4 a1 Record load and deflection t4->a1 Raw Data a2 Generate stress-strain curve a1->a2 a3 Calculate: - Flexural Strength - Flexural Modulus a2->a3

Caption: Workflow for Flexural Testing of Polymer Composites (ASTM D790).

Interlaminar Shear Strength (ILSS) Testing Protocol (Based on ASTM D2344)

This test method determines the short-beam strength of polymer matrix composite materials, which provides information on the interlaminar shear strength.[12][13][14][15]

  • Specimen Preparation:

    • Specimens are short beams machined from a flat laminate.[13]

  • Test Procedure:

    • The test is a three-point bending test performed on a short beam.[12][14]

    • The specimen is placed on a horizontal shear test fixture.[13]

    • A load is applied to the center of the specimen using a loading nose at a constant rate (e.g., 1.3 mm/min) until failure occurs.[15]

    • A small support span-to-thickness ratio is used to induce shear failure.[14]

  • Data Acquisition:

    • The breaking load is recorded.

    • The interlaminar shear strength is calculated using the formula: Shear strength = 0.75 * (breaking load) / (width * thickness).[13]

ASTM_D2344_Workflow cluster_prep Specimen Preparation cluster_testing Short Beam Shear Test cluster_analysis Data Analysis p1 Machine short beam specimen from laminate t2 Place specimen on supports p1->t2 Test Specimen t1 Set up 3-point bend fixture with short span t1->t2 t3 Apply load to center at constant speed (e.g., 1.3 mm/min) t2->t3 t4 Continue until shear failure t3->t4 a1 Record breaking load t4->a1 Raw Data a2 Calculate Interlaminar Shear Strength (ILSS) a1->a2

Caption: Workflow for Interlaminar Shear Strength Testing (ASTM D2344).

References

A Comparative Guide to the Biocompatibility of Surfaces Treated with Ethyl (3-(triethoxysilyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate surface modification agents is a critical determinant of success in the development of biomedical devices and drug delivery systems. Biocompatibility is a paramount consideration, ensuring that the material does not elicit adverse reactions when in contact with biological systems. This guide provides a comparative analysis of the biocompatibility of surfaces treated with Ethyl (3-(triethoxysilyl)propyl)carbamate, a urethane-based silane, against other commonly used silane coupling agents. The comparison is based on key biocompatibility assays: cytotoxicity, hemocompatibility, and cell adhesion.

Executive Summary

Surfaces modified with this compound are utilized in various biomedical applications, including the development of biocompatible coatings and drug delivery systems[1][2]. The triethoxysilyl group facilitates a strong covalent bond with substrates, while the carbamate group can participate in hydrogen bonding[2]. While specific quantitative data directly comparing this carbamate silane to other silanes is limited in publicly available literature, this guide synthesizes available information on different classes of silanes to provide a comparative overview. Generally, silane coatings are considered to improve the biocompatibility of materials[3].

Comparison of Biocompatibility Performance

The following tables summarize the expected performance of different silane-treated surfaces in key biocompatibility tests. It is important to note that the biocompatibility of a modified surface is influenced by various factors, including the substrate material, the density of the silane coating, and the specific cell or tissue type it interacts with.

Table 1: Cytotoxicity Comparison

Surface TreatmentTypical Cell Viability (%)Rationale
This compound Data not availableWhile generally considered for biocompatible coatings, specific quantitative cytotoxicity data is not readily available in the literature. The presence of the ethyl carbamate group may warrant careful evaluation due to the known carcinogenic potential of ethyl carbamate as a separate chemical entity, although its toxicity when part of a polymerized silane coating is not well-documented[4][5][6][7].
Aminosilanes (e.g., APTES) > 90% (concentration dependent)Widely used for promoting cell adhesion and generally show good biocompatibility at appropriate concentrations. However, higher concentrations can lead to cytotoxicity[8].
PEG-Silanes > 95%The polyethylene glycol (PEG) chains are known for their protein-repellent properties, which can reduce cell adhesion and subsequent inflammatory responses, leading to high cell viability.
Zwitterionic Silanes > 95%These silanes possess both positive and negative charges, creating a highly hydrated layer on the surface that effectively resists protein adsorption and cell adhesion, resulting in excellent biocompatibility.

Table 2: Hemocompatibility Comparison

Surface TreatmentHemolysis (%)Platelet AdhesionRationale
This compound Data not availableData not availableQuantitative hemocompatibility data for this specific silane is not readily available. Urethane-based polymers are used in blood-contacting applications, suggesting potential for good hemocompatibility[9][10][11][12].
Aminosilanes (e.g., APTES) < 5%ModerateCan exhibit some platelet adhesion due to the positive charge of the amino groups, but generally considered hemocompatible.
PEG-Silanes < 2%LowThe protein-repellent nature of PEG significantly reduces platelet adhesion and activation, leading to excellent hemocompatibility[1].
Zwitterionic Silanes < 2%Very LowThe ultra-low fouling properties of zwitterionic surfaces make them highly resistant to platelet adhesion and thrombus formation.

Table 3: Cell Adhesion Comparison

Surface TreatmentRelative Cell AdhesionRationale
This compound Moderate to HighThe carbamate group can participate in hydrogen bonding, which may promote cell adhesion.
Aminosilanes (e.g., APTES) HighThe positively charged amino groups interact favorably with the negatively charged cell membrane, promoting strong cell adhesion.
PEG-Silanes LowPEG chains create a steric barrier that inhibits protein adsorption, which is a prerequisite for cell adhesion.
Zwitterionic Silanes Very LowThe tightly bound water layer on zwitterionic surfaces prevents protein and cell attachment.

Experimental Protocols

Detailed methodologies for the key biocompatibility experiments are crucial for accurate and reproducible results. The following are standard protocols based on ISO guidelines.

Cytotoxicity Assay (ISO 10993-5)

The in vitro cytotoxicity of a material is commonly assessed using an indirect elution test with the MTT assay.

  • Material Extraction: The test material is incubated in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24-72 hours to create an extract.

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is seeded in a 96-well plate and cultured until a confluent monolayer is formed.

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for another 24-48 hours.

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the negative control (cells cultured in fresh medium).

Hemocompatibility Assay - Hemolysis (ISO 10993-4)

This test determines the extent to which a material damages red blood cells.

  • Blood Collection: Fresh human blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Material Incubation: The test material is incubated with diluted blood at 37°C for a specified time (e.g., 2 hours).

  • Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 540 nm.

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline).

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to the modified surface.

  • Surface Preparation: The test surfaces (coated with different silanes) are prepared in a multi-well plate.

  • Cell Seeding: A known number of cells are seeded onto the surfaces and allowed to adhere for a specific period (e.g., 1-4 hours) at 37°C.

  • Washing: Non-adherent cells are removed by gentle washing with a phosphate-buffered saline (PBS) solution.

  • Quantification of Adherent Cells: The number of adherent cells can be quantified using various methods, such as:

    • Crystal Violet Staining: Adherent cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured.

    • Fluorescent Staining: Adherent cells are stained with a fluorescent dye (e.g., Calcein-AM), and the fluorescence intensity is measured.

  • Data Analysis: The number of adherent cells on the test surface is compared to that on a control surface (e.g., tissue culture-treated plastic).

Signaling Pathways and Experimental Workflows

The interaction of cells with a biomaterial surface is a complex process mediated by various signaling pathways. Cell adhesion, for instance, is primarily mediated by integrin receptors on the cell surface that bind to extracellular matrix (ECM) proteins adsorbed onto the material. This binding triggers a cascade of intracellular signals that influence cell behavior, including adhesion, proliferation, and differentiation.

Experimental_Workflow Biocompatibility Testing Workflow cluster_prep Material Preparation cluster_testing Biocompatibility Assays cluster_analysis Data Analysis & Comparison A Substrate B Surface Treatment with This compound A->B C Surface Treatment with Alternative Silanes A->C D Cytotoxicity Test (ISO 10993-5) B->D E Hemocompatibility Test (ISO 10993-4) B->E F Cell Adhesion Assay B->F C->D C->E C->F G Quantitative Data (e.g., % Viability, % Hemolysis) D->G E->G F->G H Comparative Analysis G->H I Comparison Guide H->I Publish Comparison Guide

Caption: Workflow for comparative biocompatibility testing of silane-treated surfaces.

Integrin_Signaling Integrin-Mediated Cell Adhesion Signaling cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cyto Intracellular Signaling ECM Adsorbed Proteins (e.g., Fibronectin, Vitronectin) Integrin Integrin Receptor ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Gene Gene Expression (Proliferation, Differentiation) FAK->Gene Signal Transduction Cascade Paxillin Paxillin Src->Paxillin Phosphorylation Actin Actin Cytoskeleton Paxillin->Actin Cytoskeletal Organization Actin->Integrin Inside-out Signaling

Caption: Simplified schematic of the integrin signaling pathway in cell adhesion.

Conclusion

The choice of surface modification agent has profound implications for the biocompatibility of a medical device. While this compound is used for creating biocompatible coatings, a lack of direct comparative quantitative data makes a definitive assessment of its performance against alternatives challenging. Based on the properties of their functional groups, aminosilanes are expected to excel in promoting cell adhesion, whereas PEG-silanes and zwitterionic silanes are superior in resisting protein and cell attachment, leading to enhanced hemocompatibility and low cytotoxicity. Researchers and developers should carefully consider the specific requirements of their application when selecting a silane for surface modification and are encouraged to perform rigorous, direct comparative studies to inform their decisions.

References

Performance of Ethyl (3-(triethoxysilyl)propyl)carbamate in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is critical to harnessing the full potential of silane coupling agents like Ethyl (3-(triethoxysilyl)propyl)carbamate. This guide provides a comprehensive comparison of its performance in various solvents, alongside key alternatives, supported by available experimental data and detailed protocols.

This compound is a versatile organosilicon compound utilized in surface modification, synthesis of functionalized materials, and the development of biocompatible coatings and drug delivery systems.[1] Its dual functionality, stemming from the carbamate group and the triethoxysilyl moiety, allows it to act as a bridge between organic and inorganic materials.[2] The performance of this silane is intrinsically linked to the solvent environment, which governs its hydrolysis and condensation reactions—key processes for its function as a coupling agent.

Comparative Performance Analysis

The efficacy of this compound is significantly influenced by the solvent's ability to facilitate the hydrolysis of its triethoxysilyl groups to form reactive silanol groups. Protic solvents, possessing O-H or N-H bonds, are generally more effective at promoting this hydrolysis compared to aprotic solvents.[2]

Hydrolysis Rate in Various Solvents

The rate of hydrolysis is a key performance indicator. The following table summarizes the relative hydrolysis rates of this compound in different solvent systems.

Solvent SystemSolvent TypeRelative Hydrolysis RateEffect on Condensation
WaterProtic1.0Promotes
MethanolProtic2.5Moderate
EthanolProtic1.8Moderate
1-PropanolProtic1.2Slight
2-PropanolProtic0.9Slight
AcetoneAprotic0.6Inhibits
AcetonitrileAprotic0.8Inhibits
DioxaneAprotic0.4Inhibits

Data sourced from Smolecule[2]. The relative hydrolysis rate is normalized to the rate in water.

Protic solvents can stabilize the transition states and facilitate proton transfer, accelerating hydrolysis.[2] In contrast, aprotic solvents, even those with high dielectric constants, tend to inhibit hydrolysis as they cannot effectively participate in the necessary hydrogen bonding networks.[2]

Comparison with Alternative Silane Coupling Agents

A comprehensive evaluation involves comparing the performance of this compound with that of other commercially available silane coupling agents.

3-Aminopropyltriethoxysilane (APTES)

APTES is a widely used aminosilane. Unlike the carbamate silane, the amino group in APTES can autocatalyze hydrolysis, leading to rapid condensation, especially in the presence of water.

Performance Characteristics of APTES:

  • Hydrolysis: The hydrolysis rate of APTES is pH-dependent. At neutral pH, the half-life can be several hours, while it is significantly shorter under acidic or basic conditions.[3]

  • Solvent Influence: The choice of solvent significantly impacts the quality of the resulting silane layer. For instance, a toluene/methanol mixture at elevated temperatures has been shown to yield a high grafting density of APTES on nanoparticles.

  • Stability: The stability of the deposited APTES layer is influenced by the solvent used for deposition and the substrate. Aqueous solutions can produce more stable, thinner layers compared to unstable multilayers formed from toluene solutions.[4]

Other Carbamate-Containing Silanes

Other silanes incorporating a carbamate functional group are available, though extensive comparative data in different solvent systems is limited. Ureas, which are structurally similar to carbamates, have been shown to have a greater capacity to gel organic solvents, suggesting stronger intermolecular interactions.[5] This could imply differences in solubility and stability profiles for urea-based silanes compared to their carbamate counterparts.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Protocol for Determining Hydrolysis Rate by FT-IR Spectroscopy

This method allows for the in-situ monitoring of the hydrolysis of the trialkoxysilyl groups.

Materials:

  • This compound

  • Selected solvent (e.g., ethanol, water, or a mixture)

  • Fourier Transform Infrared (FT-IR) Spectrometer with an appropriate cell for liquid samples.

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a known concentration.

  • Immediately acquire an initial FT-IR spectrum of the solution. This will serve as the time-zero measurement.

  • Monitor the reaction over time by acquiring spectra at regular intervals.

  • Analyze the spectra for changes in the intensity of specific vibrational bands. The decrease in the intensity of the Si-O-C stretching band (around 960 cm⁻¹) and the increase in the intensity of the ethanol C-O stretching band (around 880 cm⁻¹) can be used to follow the hydrolysis reaction.[6]

  • The rate of hydrolysis can be determined by plotting the change in peak intensity against time.

Hydrolysis_Monitoring_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep Prepare Silane Solution FTIR_t0 Acquire Initial FT-IR Spectrum (t=0) Prep->FTIR_t0 FTIR_tn Acquire Spectra at Intervals FTIR_t0->FTIR_tn Analyze Analyze Spectral Changes FTIR_tn->Analyze Plot Plot Intensity vs. Time Analyze->Plot Rate Determine Hydrolysis Rate Plot->Rate

Workflow for determining hydrolysis rate using FT-IR.
Protocol for Assessing Solubility

A simple method to determine the solubility of the silane in various solvents.

Materials:

  • This compound

  • A range of organic solvents (e.g., methanol, ethanol, acetone, etc.)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Add a known volume of a solvent to a vial.

  • Gradually add a known mass of this compound to the solvent while stirring.

  • Continue adding the silane until a saturated solution is formed (i.e., undissolved material remains).

  • Allow the solution to equilibrate for a set period (e.g., 24 hours) at a constant temperature.

  • Carefully separate the saturated solution from the undissolved solid.

  • Evaporate the solvent from a known volume of the saturated solution and weigh the remaining residue to determine the solubility.

Protocol for Evaluating Solution Stability

This protocol assesses the stability of the silane solution over time, monitoring for signs of condensation and precipitation.

Materials:

  • Pre-prepared solutions of this compound in various solvents.

  • Vials with caps

  • Visual inspection apparatus (e.g., light box)

  • Optional: Dynamic Light Scattering (DLS) for particle size analysis.

Procedure:

  • Store the prepared silane solutions under controlled conditions (temperature and humidity).

  • At regular intervals (e.g., 1, 6, 12, 24 hours, and weekly), visually inspect the solutions for any signs of turbidity, precipitation, or gelation.

  • Document the observations for each solvent system.

  • For a more quantitative analysis, DLS can be used to monitor the formation and growth of nanoparticles due to condensation.

Stability_Assessment_Workflow cluster_setup Setup cluster_monitoring Monitoring cluster_evaluation Evaluation Prep Prepare Silane Solutions Store Store under Controlled Conditions Prep->Store Inspect Visual Inspection at Intervals Store->Inspect DLS DLS Analysis (Optional) Store->DLS Document Document Observations Inspect->Document DLS->Document Assess Assess Solution Stability Document->Assess

Workflow for assessing the stability of silane solutions.

Signaling Pathways and Logical Relationships

The performance of this compound is governed by a series of interconnected chemical reactions. The following diagram illustrates the logical relationship between the solvent environment and the resulting silane chemistry.

Silane_Chemistry_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Solvent System Solvent System Solvent System->Hydrolysis Condensation Condensation Solvent System->Condensation Influences Silanol Intermediate Silanol Intermediate Hydrolysis->Silanol Intermediate Silanol Intermediate->Condensation Siloxane Network Siloxane Network Condensation->Siloxane Network Protic Solvents Protic Solvents Protic Solvents->Hydrolysis Promotes Aprotic Solvents Aprotic Solvents Aprotic Solvents->Hydrolysis Inhibits

Influence of solvent on silane hydrolysis and condensation.

References

Safety Operating Guide

Proper Disposal of Ethyl (3-(triethoxysilyl)propyl)carbamate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Ethyl (3-(triethoxysilyl)propyl)carbamate, ensuring compliance and minimizing risk.

I. Immediate Safety and Hazard Information

Before handling this compound for disposal, it is imperative to be aware of its potential hazards. The substance is classified as a skin, eye, and respiratory irritant.

Summary of Hazards:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Serious Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn when handling this compound for disposal purposes:

PPE CategorySpecification
Hand ProtectionProtective gloves
Eye/Face ProtectionSafety glasses with side shields or chemical goggles
Skin and Body ProtectionLab coat, long pants, and closed-toe shoes
Respiratory ProtectionUse in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

II. Disposal Workflow

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.

start Start: Unused or Waste this compound prep Step 1: Preparation and Segregation start->prep container Step 2: Containerization and Labeling prep->container storage Step 3: Temporary Storage container->storage disposal Step 4: Final Disposal storage->disposal end End: Compliant Disposal disposal->end

Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound.

III. Detailed Disposal Protocol

Step 1: Preparation and Segregation

  • Identify Waste: Clearly identify the container of this compound to be disposed of. This includes unused product, reaction residues, and contaminated materials.

  • Segregate Waste: This chemical is incompatible with acids, alcohols, oxidizing agents, peroxides, and moisture. It is crucial to segregate this waste stream from these substances to prevent hazardous reactions.

Step 2: Containerization and Labeling

  • Select Appropriate Container: Use a chemically resistant container that can be securely sealed. The original container is often the best option if it is in good condition.

  • Label Container: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Irritant").

Step 3: Temporary Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • Storage Conditions: The storage area should be well-ventilated and away from heat sources. Ensure the container is tightly closed to prevent the release of vapors.

Step 4: Final Disposal

  • Licensed Waste Disposal Facility: The final disposal of this compound must be conducted through a licensed waste disposal facility. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Incineration: Incineration is a recommended method of disposal for this substance. The licensed disposal facility will determine the most appropriate disposal technique in accordance with local, state, and federal regulations.

  • Environmental Protection: Avoid release to the environment. Ensure that all disposal procedures prevent contamination of soil, water, and air.

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material to collect the liquid. Prevent the spill from entering sewers or public waters.

  • Cleanup: Sweep or shovel the absorbent material into an appropriate container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Ensure cleanup personnel are equipped with the proper personal protective equipment.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.